M-1211
説明
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特性
分子式 |
C42H57FN6O6S |
|---|---|
分子量 |
793.0 g/mol |
IUPAC名 |
methyl N-[(1S,2R)-2-[(1R)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate |
InChI |
InChI=1S/C42H57FN6O6S/c1-4-39(50)48-24-35-23-34(48)25-49(35)56(52,53)36-14-12-33(13-15-36)47-27-41(28-47,55-3)26-46-20-16-30(17-21-46)42(29-45-18-7-19-45,31-8-5-9-32(43)22-31)37-10-6-11-38(37)44-40(51)54-2/h4-5,8-9,12-15,22,30,34-35,37-38H,1,6-7,10-11,16-21,23-29H2,2-3H3,(H,44,51)/t34-,35-,37-,38-,42+/m0/s1 |
InChIキー |
HFHVSSGMYSWPIR-UQRYKKFOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
M-1211 (M-1121): A Technical Guide to its Mechanism of Action as a Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of M-1211 (also known as M-1121), a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document details the signaling pathways involved, experimental methodologies for its evaluation, and key quantitative data from preclinical studies.
Core Mechanism of Action: Disrupting the Menin-MLL Oncogenic Axis
This compound is a potent, orally bioavailable small molecule designed to treat acute leukemias harboring MLL gene rearrangements (MLLr). The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin, encoded by the MEN1 gene. This compound functions by covalently binding to a specific cysteine residue in the MLL binding pocket of menin, effectively disrupting this crucial interaction.[1][2][3]
The disruption of the menin-MLL complex by this compound leads to the downregulation of downstream target genes, most notably HOXA9 and MEIS1.[1][2][3] These homeobox genes are essential for the maintenance of the leukemic state, and their suppression by this compound induces differentiation and apoptosis in MLLr leukemia cells.[1][4]
Signaling Pathway
The interaction between menin and MLL fusion proteins is a critical step in the development of MLL-rearranged leukemia. MLL fusion proteins recruit menin to chromatin, leading to the epigenetic upregulation of leukemogenic genes like HOXA9 and MEIS1. This compound physically obstructs this interaction, preventing the recruitment of the MLL fusion complex to its target genes and thereby inhibiting their transcription.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
In Vitro Activity
| Cell Line | Type | This compound IC50 (nM) | Reference |
| MOLM-13 | MLL-AF9 | 51.5 | [4][5] |
| MV4-11 | MLL-AF4 | 10.3 | [4][5] |
| KOPN-8 | MLL-ENL | - | [2] |
| HL-60 | MLL-wildtype | >10,000 | [2] |
| K562 | MLL-wildtype | >10,000 | [2] |
In Vivo Efficacy in MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Schedule | Tumor Growth Inhibition (%) | Outcome | Reference |
| This compound | 100 | Daily for 26 days | 32 (reduction in avg. tumor volume) | Tumor regression | [2] |
| This compound | 300 | - | - | Complete tumor regression in 10/10 mice | [2] |
Pharmacokinetic Properties in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| This compound | 5 | - | - | - | Low clearance, moderate volume of distribution | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Cell Culture
-
MOLM-13 and MV4-11 Cell Lines: These human acute myeloid leukemia cell lines, harboring MLL-AF9 and MLL-AF4 fusions respectively, are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS).[6][7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][7] Sub-culturing is performed every 2-3 days to maintain a cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.[6][7]
In Vitro Proliferation Assay (MTT Assay)
The anti-proliferative activity of this compound is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
To confirm the on-target effect of this compound, the expression levels of downstream target genes HOXA9 and MEIS1 are quantified using qRT-PCR.
-
Cell Treatment: Leukemia cells (e.g., MV4-11) are treated with this compound at various concentrations for 24 hours.[2]
-
RNA Isolation: Total RNA is extracted from the treated cells.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Subcutaneous Xenograft Mouse Model
The in vivo efficacy of this compound is evaluated using a subcutaneous xenograft model with MV4-11 cells.
-
Cell Implantation: A suspension of MV4-11 cells (typically 1 x 10^7 cells per mouse) mixed with Matrigel is injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[8]
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally at specified doses and schedules.[2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[8]
-
Efficacy Evaluation: Anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound (M-1121) is a promising covalent inhibitor of the menin-MLL interaction with potent and selective activity against MLL-rearranged leukemias. Its mechanism of action, involving the disruption of a key oncogenic protein-protein interaction and subsequent downregulation of critical leukemogenic genes, has been well-characterized through a series of in vitro and in vivo studies. The preclinical data demonstrate significant anti-tumor efficacy and favorable pharmacokinetic properties, supporting its further development as a targeted therapy for this high-risk leukemia subtype. As of the latest available information, specific clinical trial identifiers for this compound have not been publicly disclosed. The clinical development landscape for menin inhibitors is rapidly evolving, with other compounds such as Revumenib and Ziftomenib currently in clinical trials.
References
- 1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Function of M-1211 in MLL-rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis. A key driver of these leukemias is the aberrant interaction between the protein menin and the MLL fusion oncoprotein. This interaction is critical for the recruitment of the MLL fusion complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. M-1211 is a potent and orally bioavailable small molecule inhibitor that covalently targets the menin-MLL interaction, representing a promising therapeutic strategy for this challenging disease. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction to MLL-rearranged Leukemia
Chromosomal translocations involving the KMT2A gene (encoding MLL1) are a hallmark of a significant subset of acute leukemias, affecting both myeloid and lymphoid lineages. These rearrangements generate chimeric MLL fusion proteins that drive leukemogenesis by dysregulating gene expression. A critical cofactor for the oncogenic activity of MLL fusion proteins is the nuclear protein menin, encoded by the MEN1 gene. The interaction between menin and the N-terminal portion of the MLL fusion protein is essential for the localization of the oncoprotein to target gene promoters and the subsequent upregulation of key downstream targets, including the HOXA gene cluster and MEIS1. This dependency presents a compelling therapeutic target for the development of selective inhibitors.
This compound: A Covalent Inhibitor of the Menin-MLL Interaction
This compound is a novel small molecule designed to disrupt the critical protein-protein interaction between menin and MLL fusion proteins.
Mechanism of Action
This compound functions as a covalent inhibitor of menin. It specifically forms a covalent bond with Cysteine 329 (Cys329), a residue located within the MLL binding pocket of the menin protein.[1][2] This irreversible binding physically blocks the interaction between menin and the MLL fusion protein. By disrupting this interaction, this compound prevents the recruitment of the MLL fusion oncoprotein to the chromatin of target genes. This leads to a dose-dependent downregulation of the expression of critical leukemogenic genes, most notably HOXA9 and MEIS1.[1][2] The suppression of this oncogenic transcriptional program ultimately leads to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.
Signaling Pathway
The signaling pathway disrupted by this compound is central to the pathogenesis of MLL-rearranged leukemia. The following diagram illustrates this pathway and the point of intervention for this compound.
Caption: Signaling pathway in MLL-rearranged leukemia and this compound's mechanism of action.
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been evaluated across a panel of MLL-rearranged and MLL wild-type leukemia cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and provides a comparison with other notable menin-MLL inhibitors.
| Cell Line | MLL Status | This compound IC50 (nM) |
| MV4;11 | MLL-AF4 | 10.3[3] |
| MOLM-13 | MLL-AF9 | 51.5[3] |
| KOPN-8 | MLL-ENL | Potent Inhibition |
| SEM | MLL-AF4 | Potent Inhibition |
| HL-60 | MLL-WT | >10,000 |
| K562 | MLL-WT | >10,000 |
Table 1: In vitro anti-proliferative activity of this compound in various leukemia cell lines. Data sourced from publicly available preclinical studies.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the function and efficacy of this compound in MLL-rearranged leukemia.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on MLL-rearranged leukemia cell lines.
Materials:
-
MLL-rearranged (e.g., MV4;11, MOLM-13) and MLL-wild-type (e.g., HL-60) leukemia cell lines
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the effect of this compound on the expression of MLL target genes.
Materials:
-
Treated and untreated leukemia cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat MLL-rearranged cells (e.g., MV4;11) with various concentrations of this compound for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression normalized to the housekeeping gene and relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is to confirm the disruption of the menin-MLL fusion protein interaction by this compound.
Materials:
-
Treated and untreated MLL-rearranged leukemia cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-menin, anti-MLL (N-terminus), and appropriate secondary antibodies
-
Protein A/G magnetic beads
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-MLL (N-terminus) antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-menin antibody to detect the co-immunoprecipitated menin.
-
Probe input samples with anti-menin and anti-MLL antibodies to confirm protein expression.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: A generalized experimental workflow for the evaluation of this compound.
Conclusion
This compound is a highly promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its covalent mechanism of action, leading to the irreversible inhibition of the critical menin-MLL interaction, provides a durable and potent anti-leukemic effect. The selective cytotoxicity of this compound towards MLL-rearranged cells, coupled with its oral bioavailability and demonstrated in vivo efficacy, underscores its potential as a targeted therapy for this high-risk patient population. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation menin-MLL inhibitors.
References
- 1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
M-1211 (M-1121): A Technical Guide to its Covalent Inhibition of the Menin-MLL Interaction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interaction between the nuclear protein menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical dependency for the development and progression of acute leukemias, particularly those harboring MLL gene rearrangements (MLL-r) or NPM1 mutations.[1][2] This protein-protein interaction (PPI) is essential for tethering the oncogenic MLL fusion complex to chromatin, leading to the aberrant expression of leukemogenic target genes such as HOXA9 and MEIS1.[1][3] Disrupting this interaction has emerged as a compelling therapeutic strategy. This document provides a detailed technical overview of M-1211 (also reported as M-1121), a potent, orally active, covalent inhibitor specifically designed to target the menin-MLL interaction. We will explore its mechanism of action, binding kinetics, cellular activity, and the experimental protocols used for its characterization.
The Menin-MLL Signaling Axis in Leukemia
Menin, encoded by the MEN1 gene, acts as a scaffold protein.[4][5] In the context of MLL-r leukemia, the N-terminal portion of the MLL fusion protein binds directly to a central pocket on menin.[4][6] This interaction is indispensable for the recruitment of the MLL fusion protein complex to target gene loci.[5][7] The subsequent histone methyltransferase activity of the complex leads to trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active transcription.[4] This results in the sustained high-level expression of genes like HOXA9 and MEIS1, which blocks hematopoietic differentiation and drives leukemic proliferation.[8][9] Small molecule inhibitors that occupy the MLL binding pocket on menin prevent this interaction, leading to the downregulation of these target genes, induction of cellular differentiation, and ultimately, apoptosis of the leukemia cells.[2][3]
Mechanism of Action: Covalent Target Engagement
M-1121 is a covalent inhibitor that irreversibly binds to the menin protein.[9][10] Its mechanism involves establishing a covalent bond with the residue Cysteine 329 (Cys329), which is located within the MLL binding pocket of menin.[9][10][11] This targeted covalent modification physically blocks the binding of the MLL fusion protein, providing a durable and potent inhibition of the PPI. The co-crystal structure of M-1121 complexed with menin (PDB code: 7M4T) confirms its binding mode, showing key hydrogen bonds with Tyr323 and other interactions within the pocket that position the molecule for covalent reaction with Cys329.[9]
Quantitative Data Summary
M-1121 demonstrates potent binding to menin and selective, high-potency anti-proliferative activity against human leukemia cell lines with MLL rearrangements.
Table 1: Biochemical and Cellular Potency of M-1121
| Assay Type | Target/Cell Line | Gene Arrangement | IC50 / GI50 (nM) | Reference |
| Fluorescence Polarization | Menin Binding | N/A | 3.2 nM | [9] |
| Cell Proliferation | MV4;11 | MLL-AF4 | 10.3 nM | [12] |
| Cell Proliferation | MOLM-13 | MLL-AF9 | 51.5 nM | [12] |
| Cell Proliferation | KOPN-8 | MLL-ENL | 25.4 nM | [9] |
| Cell Proliferation | SEMK2 | MLL-AF4 | 34.6 nM | [9] |
| Cell Proliferation | K562 | MLL-WT (CML) | > 10,000 nM | [9][12] |
| Cell Proliferation | U937 | MLL-WT (AML) | > 10,000 nM | [9] |
| Cell Proliferation | HL-60 | MLL-WT (AML) | > 10,000 nM | [9] |
Data compiled from multiple sources. IC50 values represent the concentration for 50% inhibition in biochemical or cellular assays. GI50 represents the concentration for 50% growth inhibition.
Table 2: In Vivo Antitumor Activity of M-1121
| Model | Dosing | Outcome | Reference |
| MV4;11 Subcutaneous Xenograft | 100 mg/kg, p.o. daily | 32% tumor volume reduction by day 26 | [11] |
| MV4;11 Subcutaneous Xenograft | 300 mg/kg, p.o. daily | Complete tumor regression in 10/10 mice | [11] |
Key Experimental Protocols
The characterization of menin-MLL inhibitors like M-1121 relies on a tiered approach, moving from biochemical validation of target binding to confirmation of on-target effects in a cellular context.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is used to quantify the binding affinity of inhibitors to the menin protein.[13]
-
Principle: A fluorescein-labeled peptide derived from the MLL protein (e.g., FLSN_MLL) is incubated with purified full-length menin protein. When the small, fluorescently-labeled peptide is bound to the much larger menin protein, its rotation in solution is slowed, resulting in a high fluorescence polarization signal. An inhibitor that disrupts this interaction will displace the MLL peptide, which will then tumble more rapidly in solution, causing a decrease in the FP signal.[13]
-
Protocol Outline:
-
Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL-derived peptide (e.g., MLL4-15), assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Procedure: a. Add serial dilutions of the test compound (M-1121) or DMSO vehicle control to wells of a black, low-volume 384-well plate. b. Add a pre-mixed solution of menin protein and the fluorescent MLL peptide to each well. c. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. d. Measure fluorescence polarization on a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for both parallel and perpendicular fluorescence intensity.
-
Data Analysis: The decrease in FP signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay
These assays measure the effect of the inhibitor on the growth and viability of leukemia cell lines.
-
Principle: The assay quantifies the number of viable cells after a period of incubation with the test compound. Methods like CellTiter-Glo measure ATP levels as an indicator of metabolic activity and cell viability, while MTT assays measure the metabolic reduction of a tetrazolium salt.
-
Protocol Outline (using CellTiter-Glo as an example):
-
Cell Plating: Plate leukemia cells (e.g., MV4;11, MOLM-13) in 96-well flat-bottom microtiter plates at a determined optimal density (e.g., 1 x 10^5 cells/mL) in culture medium.[13]
-
Compound Treatment: Add serial dilutions of M-1121 (typically from a stock solution in DMSO) or a DMSO vehicle control to the wells. Ensure the final DMSO concentration is consistent and low (e.g., 0.25%) across all wells.[13]
-
Incubation: Incubate the plates in a humidified 5% CO2 incubator at 37°C for a defined period (e.g., 72-96 hours).
-
Lysis and Signal Detection: a. Equilibrate the plate and CellTiter-Glo reagent to room temperature. b. Add CellTiter-Glo reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase using the released ATP. c. Measure luminescence on a plate reader.
-
Data Analysis: Luminescence values are normalized to the vehicle control. The normalized data is plotted against compound concentration to calculate the GI50 or IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is used to confirm that the inhibitor's anti-proliferative effect is mediated by the intended mechanism—the downregulation of MLL target genes.[9]
-
Principle: qRT-PCR measures the mRNA levels of specific genes of interest (HOXA9, MEIS1) relative to a stable housekeeping gene (e.g., GAPDH, ACTB). A decrease in the mRNA levels of HOXA9 and MEIS1 following treatment with M-1121 confirms on-target activity.
-
Protocol Outline:
-
Cell Treatment: Treat leukemia cells (e.g., MV4;11) with various concentrations of M-1121 or DMSO control for a specified time (e.g., 24 hours).[9]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: a. Prepare a reaction mixture containing cDNA template, gene-specific primers for HOXA9, MEIS1, and a housekeeping gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix. b. Run the reaction on a real-time PCR instrument. The instrument monitors the fluorescence increase in real-time as the target DNA is amplified.
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression for treated samples compared to the vehicle control, after normalization to the housekeeping gene.
-
Conclusion
This compound (M-1121) is a highly potent and selective covalent inhibitor of the menin-MLL interaction. Through its irreversible binding to Cys329 in the MLL binding pocket of menin, it effectively disrupts a key oncogenic driver pathway in MLL-r leukemias.[9][11] Biochemical and cellular data robustly support its mechanism of action, demonstrating potent target binding, selective inhibition of MLL-r leukemia cell growth, and dose-dependent downregulation of critical target genes HOXA9 and MEIS1.[9] The promising in vivo data, showing complete tumor regression at tolerated doses, underscores the potential of this covalent inhibition strategy as a therapeutic approach for this high-risk patient population.[11] The protocols and data presented herein provide a comprehensive technical foundation for researchers engaged in the study and development of menin-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 9. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Menin-MLL Inhibitor M-1211: A Technical Guide to its Impact on HOXA9 and MEIS1 Gene Expression in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and effects of M-1211 (M-1121), a potent and selective covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Overexpression of the homeobox genes HOXA9 and MEIS1 is a hallmark of aggressive subtypes of acute myeloid leukemia (AML), particularly those with MLL rearrangements.[1] The menin-MLL interaction is critical for the transcriptional activation of these oncogenes.[2][3] this compound disrupts this interaction, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemic cell growth. This document details the core mechanism of action, presents quantitative data on its cellular effects, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Targeting the Menin-MLL Axis
In acute myeloid leukemia (AML) with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the resulting MLL fusion proteins are critical drivers of leukemogenesis.[4] These fusion proteins require interaction with the scaffold protein menin to effectively bind to chromatin and activate the transcription of downstream target genes, most notably HOXA9 and its essential cofactor MEIS1.[2][3] The constitutive high expression of HOXA9 and MEIS1 is crucial for blocking hematopoietic differentiation and promoting the proliferation of leukemia cells.[5]
This compound is a small molecule inhibitor designed to specifically disrupt the menin-MLL interaction. By binding to menin, this compound prevents the recruitment of the MLL fusion protein complex to the promoter regions of target genes like HOXA9 and MEIS1.[6][7] This leads to a dose-dependent decrease in the transcription of these genes, which in turn inhibits the proliferation of MLL-rearranged leukemia cells and can induce their differentiation.[6]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on MLL-rearranged leukemia cell lines.
Table 1: In Vitro Cell Viability
| Cell Line | MLL Status | IC50 (nM) | Assay Type | Citation(s) |
| MV4;11 | MLL-AF4 | 10.3 | CellTiter-Glo® | [7] |
| MOLM-13 | MLL-AF9 | 51.5 | CellTiter-Glo® | [7] |
Table 2: Gene Expression Downregulation in MV4;11 Cells
| Gene | This compound Concentration | Duration | Method | Result | Citation(s) |
| HOXA9 | 0-100 nM | 24 hours | qRT-PCR | Dose-dependent downregulation | [6] |
| MEIS1 | 0-100 nM | 24 hours | qRT-PCR | Dose-dependent downregulation | [6] |
Table 3: In Vivo Antitumor Activity in MV4;11 Xenograft Model
| Treatment Group | Dosing | Duration | Outcome | Citation(s) |
| This compound | 100 mg/kg, p.o. | 26 days | 32% reduction in average tumor volume | [6] |
| This compound | 300 mg/kg, p.o. | - | Complete tumor regression in 10/10 mice | [6] |
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) human leukemia cell lines.
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed MV4;11 or MOLM-13 cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the log of the this compound concentration. Determine the IC50 value using a non-linear regression model.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: Plate MV4;11 cells and treat with varying concentrations of this compound (e.g., 0, 10, 30, 100 nM) for 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Note: Specific primer sequences should be designed and validated to ensure specificity and efficiency.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of HOXA9 and MEIS1 to the housekeeping gene.
In Vivo Xenograft Model
-
Animal Model: Utilize female immunodeficient mice (e.g., C.B-17 SCID or NSG), 5-6 weeks of age.
-
Cell Implantation: Subcutaneously implant 5 x 10^6 MV4;11 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally (p.o.) at the desired doses (e.g., 100 mg/kg or 300 mg/kg) daily. The control group receives the vehicle.
-
Monitoring: Monitor animal health and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).
Conclusion
This compound represents a promising therapeutic strategy for AML with MLL rearrangements by directly targeting a key dependency of these leukemias: the menin-MLL interaction required for the expression of the oncogenes HOXA9 and MEIS1. The data presented in this guide demonstrate its potent and selective activity in vitro and in vivo. The detailed protocols provide a framework for the further investigation and preclinical evaluation of this compound and other inhibitors of this critical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 7. researchgate.net [researchgate.net]
Preclinical Pharmacology of M-1211 (M-1121): A Covalent Menin-MLL Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of M-1211 (also referred to as M-1121), a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the menin-MLL axis in acute leukemias.
Core Mechanism of Action
This compound is a novel therapeutic agent designed to disrupt the critical interaction between menin and MLL fusion proteins, which are key drivers of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] The inhibitor functions through a covalent binding mechanism, establishing a stable bond with Cysteine 329 within the MLL binding pocket of the menin protein.[1][2] This irreversible inhibition effectively blocks the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of key downstream target genes, notably HOXA9 and MEIS1.[1][2][3] The suppression of this oncogenic transcriptional program ultimately induces differentiation and apoptosis in leukemia cells harboring MLL rearrangements.
In Vitro Activity and Selectivity
This compound demonstrates potent and selective anti-proliferative activity against leukemia cell lines with MLL rearrangements, while exhibiting minimal effects on cells with wild-type MLL.
| Cell Line | MLL Status | IC50 (nM) | Reference |
| MOLM-13 | MLL-AF9 | 51.5 | [1] |
| MV-4-11 | MLL-AF4 | 10.3 | [1] |
| KOPN-8 | MLL-AF4 | Data Not Available | |
| RS4;11 | MLL-AF4 | Data Not Available | |
| K562 | MLL wild-type | >10,000 | [1] |
| HL-60 | MLL wild-type | >10,000 | [1] |
| U937 | MLL wild-type | >10,000 | [1] |
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable, with a low clearance and a moderate volume of distribution. These favorable properties support its development as an oral therapeutic agent.
| Parameter | Value | Species | Dosing | Reference |
| Clearance | Low | Mouse | 5 mg/kg, p.o. | [4] |
| Volume of Distribution | Moderate | Mouse | 5 mg/kg, p.o. | [4] |
| Oral Bioavailability | Orally Bioavailable | Mouse | Not Specified | [1][3] |
In Vivo Efficacy
This compound has shown significant, dose-dependent anti-tumor activity in preclinical xenograft models of MLL-rearranged leukemia.
Subcutaneous MV-4-11 Xenograft Model
In a subcutaneous MV-4-11 xenograft mouse model, oral administration of this compound led to substantial tumor growth inhibition and regression.
| Dose | Schedule | Outcome | Reference |
| 100 mg/kg | p.o. daily | 32% reduction in average tumor volume by day 26 | [4] |
| 300 mg/kg | p.o. daily | Complete tumor regression in 10 out of 10 mice, with no regrowth detected up to one month post-treatment | [4] |
Disseminated MV-4-11 Xenograft Model
This compound also demonstrated potent efficacy in a disseminated MV-4-11 leukemia model, indicating its potential for treating systemic disease.[1][3]
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: MOLM-13, MV-4-11, K562, HL-60, U937.
-
Method: Cells were seeded in appropriate culture medium and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Endpoint: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from dose-response curves.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Cell Line: MV-4-11.
-
Method: Cells were treated with this compound (e.g., 0-100 nM) for 24 hours. Total RNA was extracted, reverse transcribed to cDNA, and subjected to qRT-PCR analysis.
-
Target Genes: HOXA9, MEIS1.
-
Analysis: Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH) and quantified using the delta-delta Ct method.
In Vivo Xenograft Studies
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Cell Line: MV-4-11.
-
Subcutaneous Model: MV-4-11 cells were injected subcutaneously into the flank of the mice. Once tumors were established, mice were treated with this compound or vehicle control via oral gavage. Tumor volume was measured regularly.
-
Disseminated Model: MV-4-11 cells were injected intravenously to establish systemic disease. Treatment with this compound was initiated, and disease progression was monitored.
-
Endpoints: Tumor growth inhibition, tumor regression, and overall survival.
Conclusion
The preclinical data for this compound (M-1121) strongly support its development as a targeted therapy for acute leukemias with MLL rearrangements. Its covalent mechanism of action, potent and selective in vitro activity, favorable pharmacokinetic profile, and robust in vivo efficacy highlight its potential to be a valuable addition to the therapeutic landscape for this high-risk patient population. Further clinical investigation is warranted to determine its safety and efficacy in humans.
References
- 1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Critical Role of the Menin-MLL Interaction in Leukemogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive progression and poor clinical outcomes. A crucial molecular dependency in these leukemias is the protein-protein interaction between menin, a product of the MEN1 gene, and the N-terminus of the MLL protein, which is retained in all MLL fusion oncoproteins. This interaction is indispensable for the leukemogenic activity of MLL fusions, making it a prime therapeutic target. This technical guide provides an in-depth exploration of the menin-MLL interaction's role in leukemogenesis, detailing the underlying molecular mechanisms, summarizing key quantitative data on targeted inhibitors, and providing comprehensive experimental protocols for studying this critical interaction.
Introduction: The Menin-MLL Axis in MLL-Rearranged Leukemias
Chromosomal translocations involving the MLL gene (also known as KMT2A) on chromosome 11q23 are a hallmark of a high-risk subset of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] These rearrangements generate chimeric fusion proteins where the N-terminal portion of MLL is fused to one of over 80 different partner proteins.[1] A common feature of all MLL fusion proteins is the retention of the N-terminal fragment that directly binds to menin.[2]
Menin, traditionally known as a tumor suppressor in the context of multiple endocrine neoplasia type 1 (MEN1) syndrome, paradoxically functions as an essential oncogenic cofactor for MLL fusion proteins.[3][4] The interaction between menin and the MLL fusion protein is critical for tethering the oncoprotein to chromatin at specific gene loci.[5] This recruitment leads to the aberrant and sustained expression of key downstream target genes, most notably HOXA9 and MEIS1, which are master regulators of hematopoietic stem cell proliferation and self-renewal.[4][6] The overexpression of these genes drives leukemic transformation by promoting proliferation and blocking differentiation of hematopoietic progenitors.[6]
The dependency of MLL-rearranged leukemias on the menin-MLL interaction has spurred the development of small molecule inhibitors that disrupt this protein-protein interface. These inhibitors have shown significant promise in preclinical models, leading to the downregulation of oncogenic gene expression programs, induction of differentiation, and apoptosis in leukemia cells.[1][3]
Molecular Mechanism of Menin-MLL in Leukemogenesis
The MLL fusion protein, through its interaction with menin, hijacks the cellular transcriptional machinery to drive a leukemogenic program. Menin acts as a scaffold, linking the MLL fusion protein to the chromatin.[7] This interaction is further stabilized by the lens epithelium-derived growth factor (LEDGF/p75), which tethers the menin-MLL complex to chromatin, particularly at H3K36me3-marked active gene bodies.[5][8]
Once recruited to target gene promoters, the MLL fusion protein complex, which often includes other cofactors like DOT1L, leads to epigenetic modifications that favor active transcription.[4] This includes the methylation of histone H3 at lysine (B10760008) 79 (H3K79me2), a mark associated with transcriptional elongation.[9] The sustained transcriptional activation of genes like HOXA9 and MEIS1 is the central molecular event driving the leukemic phenotype.[6]
Small molecule inhibitors of the menin-MLL interaction competitively bind to a hydrophobic pocket on menin that is recognized by the N-terminus of MLL.[2][10] This prevents the MLL fusion protein from associating with menin, leading to its eviction from the chromatin of target genes.[6] Consequently, the aberrant transcriptional program is shut down, resulting in the downregulation of HOXA9 and MEIS1, and the induction of myeloid differentiation and apoptosis.[1][6]
Caption: Signaling pathway of Menin-MLL interaction in leukemogenesis.
Quantitative Data on Menin-MLL Inhibitors
The development of small molecule inhibitors targeting the menin-MLL interaction has provided valuable tools to probe the biology of MLL-rearranged leukemias and has shown significant therapeutic potential. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal growth inhibition (GI50) or IC50 in cellular proliferation assays.
Table 1: IC50 Values of Menin-MLL Inhibitors in Biochemical Assays
| Compound | IC50 (nM) | Assay Type |
| MI-1 | 1,900 | Fluorescence Polarization |
| MI-2 | 446 | Fluorescence Polarization[10] |
| MI-3 | 648 | Fluorescence Polarization[1] |
| MI-463 | 15.3 | Fluorescence Polarization[1][10] |
| MI-503 | 14.7 | Fluorescence Polarization[1][10] |
| M-808 | 1 - 4 | Not Specified[10] |
| M-1121 | 10.3 - 51.5 | Not Specified[10] |
| D0060-319 | 7.46 | Fluorescence Polarization[11] |
| MI-1481 (28) | 3.6 | Fluorescence Polarization[12] |
Table 2: Anti-proliferative Activity (GI50/IC50) of Menin-MLL Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | GI50/IC50 (nM) |
| MI-2 | MV-4-11 | MLL-AF4 | ~20,000 |
| MI-3 | MV-4-11 | MLL-AF4 | ~20,000 |
| MI-463 | MLL-AF9 transformed BMCs | MLL-AF9 | ~100 |
| MI-503 | MV-4-11 | MLL-AF4 | ~100 |
| MI-503 | MOLM-13 | MLL-AF9 | ~100 |
| M-808 | MV-4-11 | MLL-AF4 | 4[10] |
| M-808 | MOLM-13 | MLL-AF9 | 1[10] |
| M-1121 | MV-4-11 | MLL-AF4 | 10.3[10] |
| M-1121 | MOLM-13 | MLL-AF9 | 51.5[10] |
| D0060-319 | MV-4-11 | MLL-AF4 | 4.0[11] |
| D0060-319 | MOLM-13 | MLL-AF9 | 1.7[11] |
| MI-1481 (28) | MLL-AF9 transformed BMCs | MLL-AF9 | 34[12] |
| ML227 | MV4;11 | MLL-AF4 | 15,000 - 20,000[13] |
| ML227 | ML-2 | MLL-AF6 | 15,000 - 20,000[13] |
| ML227 | KOPN-8 | MLL-ENL | 15,000 - 20,000[13] |
Table 3: Effect of Menin-MLL Inhibitors on Downstream Target Gene Expression
| Compound | Cell Line/Model | Target Gene | Fold Change/Percent Reduction |
| MI-2 | MLL-AF9 transformed BMCs | Hoxa9 | >80% decrease[6] |
| MI-2 | MLL-AF9 transformed BMCs | Meis1 | >80% decrease[6] |
| MI-463 | MLL-AF9 transformed BMCs | Hoxa9 | Significant decrease[14] |
| MI-463 | MLL-AF9 transformed BMCs | Meis1 | Significant decrease[14] |
| MI-503 | MV4;11 xenograft | HOXA9 | Significant decrease[14] |
| MI-503 | MV4;11 xenograft | MEIS1 | Significant decrease[14] |
| MI-1481 (28) | MV4;11 | HOXA9 | ~50% decrease[12] |
| MI-1481 (28) | MV4;11 | MEIS1 | ~70% decrease[12] |
| VTP50469 | MOLM13 | MLL-AF9 targets | Significant suppression |
| MI-2-2 | MLL-AF9, MLL-AF6, MLL-AF1p transformed BMCs | Hoxa9 | Significant decrease[9] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction
Co-IP is a powerful technique to study protein-protein interactions in their native cellular context. This protocol is designed to immunoprecipitate menin and detect the co-immunoprecipitation of an MLL fusion protein.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LEDGF/p75 is dispensable for hematopoiesis but essential for MLL-rearranged leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin critically links MLL proteins with LEDGF on cancer-associated target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to M-1211: A Covalent Inhibitor of the Menin-MLL Interaction
An in-depth technical guide to M-1211, a chemical probe for menin biology, designed for researchers, scientists, and drug development professionals.
Menin, a protein encoded by the MEN1 gene, acts as a critical scaffold protein in various cellular processes, including gene expression and cell signaling.[1][2][3] While it functions as a tumor suppressor in endocrine tissues, menin plays an oncogenic role in certain types of acute leukemia.[2][3] This pro-leukemic activity is primarily driven by its direct interaction with the N-terminal region of Mixed Lineage Leukemia (MLL) wild-type and MLL fusion proteins.[4][5][6] This interaction is essential for tethering the MLL complex to chromatin, leading to the upregulation of key target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis.[7][8][9][10]
The disruption of the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for MLL-rearranged (MLL-r) and NPM1-mutated (NPM1mut) acute leukemias.[3][5][7][10] this compound (also reported as M-1121) is a potent, orally active, covalent inhibitor designed to specifically target this interaction.[6][11] By binding to menin, this compound blocks the recruitment of MLL fusion proteins to chromatin, leading to the downregulation of their target genes, induction of leukemic cell differentiation, and ultimately, tumor regression.[6][9][10][11] This document provides a comprehensive technical overview of this compound as a chemical probe for studying menin biology and as a potential therapeutic agent.
Mechanism of Action
This compound functions by covalently binding to cysteine 329, located within the MLL binding pocket of the menin protein.[11] This irreversible binding physically obstructs the interaction between menin and MLL fusion proteins.[11] The disruption of this complex prevents the aberrant recruitment of histone methyltransferases to the promoters of leukemogenic genes.[9] Consequently, the expression of critical MLL target genes, such as HOXA9 and MEIS1, is significantly downregulated.[10][11] This specific, on-target mechanism reverses the leukemogenic program, leading to the differentiation and apoptosis of MLL-rearranged leukemia cells.[8][9]
Data Presentation
The following tables summarize the quantitative data for this compound, highlighting its biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Cell Line | Target/Endpoint | This compound Activity |
| Cellular Growth Inhibition | MV4;11 (MLL-AF4) | GI₅₀ | 10 nM[6] |
| Cellular Growth Inhibition | MOLM-13 (MLL-AF9) | GI₅₀ | 51 nM[6] |
| Gene Expression | MV4;11 (MLL-AF4) | Dose-dependent downregulation of HOXA9 and MEIS1 | Effective at concentrations of 0-100 nM[11] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MV4;11 cells)
| Dosage | Administration Route | Treatment Duration | Outcome |
| 100 mg/kg | Oral (p.o.) | 26 days | 32% reduction in average tumor volume[11] |
| 300 mg/kg | Oral (p.o.) | Not specified | Complete tumor regression in 10 out of 10 mice[11] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Route |
| Oral Bioavailability (F) | 49%[6] | Oral (p.o.) |
| Clearance | Low[11] | Oral (p.o.) |
| Volume of Distribution | Moderate[11] | Oral (p.o.) |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the ability of this compound to inhibit the interaction between menin and an MLL-derived peptide.
-
Materials:
-
Recombinant human menin protein.
-
Fluorescein-labeled MBM1 peptide (a high-affinity MLL-derived peptide).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
This compound stock solution in DMSO.
-
384-well black plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the this compound dilutions. Include wells with DMSO only as a negative control (100% binding) and wells without menin as a positive control (0% binding).
-
Add a solution of recombinant menin protein to each well (except the 0% binding control) and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add the fluorescein-labeled MBM1 peptide to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Growth Inhibition Assay
This assay determines the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (GI₅₀).
-
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).
-
Wild-type MLL cell lines (e.g., K562) as a negative control for selectivity.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
96-well clear plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Protocol:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach or stabilize overnight.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Add the this compound dilutions to the cells. Include DMSO-only wells as a vehicle control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle control and calculate the GI₅₀ value by plotting the percent viability against the log of the this compound concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the downregulation of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.
-
Materials:
-
MV4;11 cells.
-
This compound.
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
-
-
Protocol:
-
Treat MV4;11 cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24 hours.
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each target gene (HOXA9, MEIS1) and the housekeeping gene (GAPDH) using the synthesized cDNA, primers, and qPCR master mix.
-
Run the qPCR reactions on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
-
Visualizations
Signaling Pathway and Mechanism of this compound
Caption: Mechanism of this compound in disrupting the oncogenic Menin-MLL interaction.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Logical Relationship of this compound's Effect
Caption: The cause-and-effect cascade of this compound from administration to anti-tumor effect.
References
- 1. Menin: a scaffold protein that controls gene expression and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdanderson.org [mdanderson.org]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for DS-1211 in Mouse Models of Ectopic Calcification
A Note on Nomenclature: Initial searches for "M-1211" did not yield specific results. However, substantial data exists for DS-1211 , a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). The following information pertains to DS-1211, which has been investigated in mouse models of pseudoxanthoma elasticum (PXE), a genetic disorder characterized by ectopic calcification, not in cancer xenograft models.
Introduction
DS-1211 is a novel, orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is a key enzyme that hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[3][4] By inhibiting TNAP, DS-1211 increases the levels of PPi, thereby preventing or reducing pathological soft tissue calcification.[2][5] Preclinical studies in mouse models of pseudoxanthoma elasticum (PXE), such as the KK/HlJ and ABCC6-/- mice, have demonstrated the efficacy of DS-1211 in a dose-dependent manner.[5][6] These notes provide a summary of the available data and protocols for the administration of DS-1211 in these mouse models.
Mechanism of Action of DS-1211
DS-1211 functions by inhibiting the enzymatic activity of TNAP. TNAP is an ectoenzyme that plays a crucial role in regulating the extracellular concentration of inorganic pyrophosphate (PPi).[3][7] PPi is a natural inhibitor of hydroxyapatite (B223615) crystal formation and deposition, the primary mineral component of bone and pathological calcifications.[8] In pathological conditions like PXE, which can be modeled in ABCC6-/- mice, there is a deficiency in circulating PPi, leading to ectopic calcification in soft tissues.[5][9]
DS-1211 acts as an uncompetitive inhibitor of TNAP.[1][2] This inhibition leads to an increase in the systemic concentration of PPi. The elevated PPi levels then effectively inhibit the progression of soft tissue calcification.[5] The selectivity of DS-1211 for TNAP over other alkaline phosphatase isozymes, such as intestinal (IAP) and placental (PLAP) alkaline phosphatase, is a key characteristic, minimizing off-target effects.[10]
Quantitative Data Summary
The following tables summarize the dosage and efficacy of DS-1211 in preclinical mouse models of PXE.
Table 1: DS-1211 Dosage and Administration in Mouse Models
| Animal Model | Drug Formulation | Administration Route | Dosage | Treatment Duration |
| KK/HlJ Mice | Not specified | Oral | Not specified | 13-14 weeks |
| ABCC6-/- Mice | Not specified | Oral | Dose-dependent | 13-14 weeks |
| C57BL/6J Mice | 0.5% Methylcellulose (B11928114) | Oral | 1 or 10 mg/kg (single dose) | Single dose |
Data compiled from multiple sources.[1][5]
Table 2: Pharmacodynamic Effects of DS-1211 in Mouse Models
| Animal Model | Dosage | Change in Plasma ALP Activity | Change in Plasma PPi | Effect on Calcification |
| KK/HlJ Mice | Not specified | Dose-dependent inhibition | Increased | Prevention of progression |
| ABCC6-/- Mice | Dose-dependent | Dose-dependent inhibition | Dose-dependent increase | Prevention of progression |
| C57BL/6J Mice | 1 or 10 mg/kg | Dose-dependent inhibition | Dose-dependent increase | Not applicable |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Animal Models
-
KK/HlJ and ABCC6-/- Mice: These strains are established models for pseudoxanthoma elasticum and develop spontaneous ectopic calcification.[5]
-
C57BL/6J Mice: Used for pharmacokinetic and pharmacodynamic studies of DS-1211.[1]
-
Animal Husbandry: Mice should be housed under standard laboratory conditions with ad libitum access to food and water. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[1]
DS-1211 Formulation and Administration
-
Formulation: For oral administration, DS-1211 (potassium salt) can be reconstituted in a vehicle such as 0.5% methylcellulose (MC) in water.[1] Dosing solutions should be prepared at the desired concentrations (e.g., 0.1 mg/mL and 1 mg/mL for 1 mg/kg and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).[1]
-
Administration: Administer DS-1211 or vehicle control orally via gavage once daily.
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of DS-1211 in preventing ectopic calcification in mouse models of PXE.
Endpoint Analysis
-
Pharmacokinetic Analysis: To determine pharmacokinetic parameters, collect blood samples at various time points post-dosing (e.g., predose, 0.25, 0.5, 1, 2, 4, 6, 8, 24, 32, and 48 hours).[1] Plasma concentrations of DS-1211 can be measured using LC/MS/MS.[1]
-
Pharmacodynamic Biomarker Analysis:
-
Plasma ALP Activity: Measure alkaline phosphatase activity in plasma samples using a commercially available assay, such as one based on the International Federation of Clinical Chemistry (IFCC) method with 4-nitrophenyl phosphate as a substrate.[11]
-
Plasma PPi and PLP Quantification: Quantify plasma levels of inorganic pyrophosphate (PPi) and pyridoxal-5'-phosphate (PLP) to assess the pharmacodynamic effect of DS-1211.[5]
-
-
Quantification of Ectopic Calcification:
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., vibrissae, skin, aorta).
-
Measure the calcium content in the collected tissues to quantify the extent of ectopic calcification.[5]
-
Safety and Toxicology
Preclinical toxicity studies in mice, rats, and monkeys have indicated that DS-1211 does not have a significant effect on bone at pharmaceutically active dosages.[5] Phase 1 clinical trials in healthy human subjects have shown that DS-1211 is well-tolerated over a wide range of doses.[1][11]
These application notes and protocols are intended to serve as a guide for researchers investigating the use of DS-1211 in mouse models of ectopic calcification. Specific experimental details may need to be optimized based on the research objectives and institutional guidelines.
References
- 1. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Pharmacological Profiles of DS-1211, a Novel Potent, Selective, and Orally Bioavailable Tissue-Nonspecific Alkaline Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DS-1211 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Treatments for PXE: Targeting the Systemic and Local Drivers of Ectopic Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DS-1211 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
- 11. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Novel Inhibitors in MV4;11 and MOLM-13 Acute Myeloid Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a compound specifically named "M-1211" in the context of MV4;11 and MOLM-13 cell lines did not yield any publicly available data. The following application notes and protocols are therefore provided as a comprehensive guide for the evaluation of a novel inhibitor, such as a hypothetical compound or a compound from a class of interest like TNAP inhibitors, in these specific acute myeloid leukemia (AML) cell lines.
Introduction to MV4;11 and MOLM-13 Cell Lines
MV4;11 and MOLM-13 are well-established human AML cell lines crucial for preclinical cancer research, particularly for the study of AML with FLT3 internal tandem duplication (FLT3-ITD) mutations, a common driver of this aggressive leukemia.
MV4;11 Cell Line:
-
Origin: Established from the blast cells of a 10-year-old male with biphenotypic B-myelomonocytic leukemia.[1]
-
Key Features: Harbors an FLT3-ITD mutation and a translocation between chromosomes 4 and 11, resulting in the MLL-AF4 fusion gene.[2][3][4] These genetic abnormalities contribute to its high proliferation rate.[2][3] The cell line is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for continuous proliferation in chemically defined medium, though it can be propagated in medium with 10% FBS without additional growth factors.[1]
MOLM-13 Cell Line:
-
Origin: Derived from the peripheral blood of a 20-year-old male with relapsed AML (FAB subtype M5a) that evolved from myelodysplastic syndrome (MDS).[5][6]
-
Key Features: Carries an FLT3-ITD mutation and the MLL-AF9 fusion gene.[5][7] These cells proliferate rapidly in vitro and can form tumors in immunocompromised mice, making them a valuable in vivo model.[6][8] Dysregulated signaling pathways in MOLM-13 cells include the FLT3, Ras/MEK/ERK, and PI3K/Akt/mTOR pathways.[6][8]
Hypothetical Application of a Novel Inhibitor (e.g., TNAP Inhibitor)
While no direct data exists for "this compound," research suggests that targeting the tumor microenvironment can be a valid therapeutic strategy in AML. For instance, tissue-nonspecific alkaline phosphatase (TNAP) has been implicated in the protection of AML cells by osteoblasts within the bone marrow niche.[8] Therefore, a TNAP inhibitor could potentially sensitize AML cells to other therapies by disrupting this protective interaction. The following sections outline protocols to test the direct effects of such a novel inhibitor on MV4;11 and MOLM-13 cells.
Data Presentation: Summarized Quantitative Data
When characterizing a novel inhibitor, it is crucial to present quantitative data in a clear and structured format. The following tables are templates for summarizing key experimental findings.
Table 1: In Vitro Cytotoxicity of Novel Inhibitor
| Cell Line | Inhibitor | IC50 (nM) after 48h | IC50 (nM) after 72h |
| MV4;11 | Novel Inhibitor | [Insert Value] | [Insert Value] |
| MOLM-13 | Novel Inhibitor | [Insert Value] | [Insert Value] |
| Control Cell Line | Novel Inhibitor | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction by Novel Inhibitor (72h treatment)
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| MV4;11 | Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Novel Inhibitor (IC50) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Novel Inhibitor (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] | |
| MOLM-13 | Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Novel Inhibitor (IC50) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Novel Inhibitor (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Effect of Novel Inhibitor on Protein Expression/Phosphorylation (Western Blot Analysis)
| Cell Line | Treatment | p-FLT3 / Total FLT3 | p-STAT5 / Total STAT5 | p-ERK / Total ERK | p-Akt / Total Akt | Cleaved PARP |
| MV4;11 | Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Novel Inhibitor | [Fold Change] | [Fold Change] | [Fold Change] | [Fold Change] | [Fold Change] | |
| MOLM-13 | Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Novel Inhibitor | [Fold Change] | [Fold Change] | [Fold Change] | [Fold Change] | [Fold Change] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a novel inhibitor on MV4;11 and MOLM-13 cell lines.
Cell Culture and Maintenance
Objective: To maintain healthy, proliferating cultures of MV4;11 and MOLM-13 cells for use in subsequent experiments.
Materials:
-
MV4;11 (ATCC® CRL-9591™) or MOLM-13 (DSMZ ACC 554) cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For MOLM-13, a higher concentration of FBS (up to 20%) may be used.[9]
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Cell Passaging:
-
MV4;11 and MOLM-13 are suspension cells. Cultures should be maintained between 1 x 10⁵ and 1 x 10⁶ cells/mL.[2]
-
To passage, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Calculate the volume of cell suspension needed to seed a new flask at the desired starting density (e.g., 2 x 10⁵ cells/mL).
-
Add the calculated volume of cell suspension to a new flask and add fresh complete growth medium to the desired final volume.
-
Alternatively, centrifuge the required volume of cells, resuspend in fresh medium, and transfer to a new flask.
-
Passage cells every 2-3 days.
-
Cell Viability Assay (e.g., MTS or similar)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel inhibitor on MV4;11 and MOLM-13 cells.
Materials:
-
MV4;11 and MOLM-13 cells in logarithmic growth phase
-
Complete growth medium
-
Novel inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom, black-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine density and viability.
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the novel inhibitor in complete growth medium at 2x the final desired concentrations.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration well.
-
Add 100 µL of the 2x inhibitor dilutions or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for the desired time points (e.g., 48 and 72 hours).
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C with 5% CO₂, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control-treated wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in MV4;11 and MOLM-13 cells following treatment with a novel inhibitor.
Materials:
-
MV4;11 and MOLM-13 cells
-
Novel inhibitor
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells/mL in complete growth medium.
-
Treat the cells with the novel inhibitor at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 48 or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by transferring the suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting
Objective: To assess the effect of a novel inhibitor on the expression and phosphorylation of key signaling proteins.
Materials:
-
MV4;11 and MOLM-13 cells
-
Novel inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-Akt, Akt, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells as described for the apoptosis assay.
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify protein band intensities, normalizing to a loading control like β-actin.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows.
Caption: FLT3-ITD signaling pathway in AML cells.
References
- 1. Hotpoint Customer Service | Contact Support & Assistance - Hotpoint - Hotpoint [hotpoint.co.uk]
- 2. sadlerpowertrain.com [sadlerpowertrain.com]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Link-Belt Cylindrical Roller Bearing M1211E/MA1211 NOS | eBay [ebay.com]
- 7. stemcell.com [stemcell.com]
- 8. 2559 Role of tissue non-specific alkaline phosphatase (TNAP) in promoting the survival of acute myeloid leukemia (AML) cells within the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M-1211 (M-1121): A Tool for Studying MLL Fusion Protein Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations of the KMT2A gene (also known as MLL1), are potent oncogenic drivers in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] These fusion proteins are critical for the initiation and maintenance of leukemia, primarily through the aberrant upregulation of key target genes, most notably HOXA9 and MEIS1, which are essential for leukemic transformation and self-renewal.[1][3][4][5]
M-1211, correctly identified in the literature as M-1121 , is a potent, orally active, covalent inhibitor of the menin-MLL interaction.[1][2][3] The interaction between the protein menin and the N-terminal portion of MLL, which is retained in all MLL fusion proteins, is crucial for the oncogenic activity of these fusions.[1][2] M-1121 disrupts this critical protein-protein interaction, leading to the downregulation of MLL fusion target genes and subsequent inhibition of leukemic cell growth.[1][3] These application notes provide an overview of M-1121 and detailed protocols for its use in studying MLL fusion protein function.
Mechanism of Action
M-1121 acts by covalently binding to a specific cysteine residue (Cys329) within the MLL-binding pocket of menin.[1][2][3] This irreversible binding blocks the interaction between menin and MLL fusion proteins. The menin-MLL interaction is essential for the recruitment of the MLL fusion protein complex to the chromatin of target genes like HOXA9 and MEIS1. By disrupting this interaction, M-1121 prevents the transcriptional activation of these key oncogenes, leading to a dose-dependent decrease in their expression.[1][3] This ultimately results in the inhibition of proliferation and induction of apoptosis in leukemia cells harboring MLL rearrangements, while having minimal effect on cells with wild-type MLL.[1][3][6]
Figure 1: Mechanism of action of M-1121 in MLL-rearranged leukemia.
Quantitative Data
M-1121 demonstrates potent and selective activity against leukemia cell lines with MLL rearrangements.
| Cell Line | MLL Status | Disease Indication | IC50 (nM)[1][3] |
| MV4;11 | MLL-AF4 | AML | 10.3 |
| MOLM-13 | MLL-AF9 | AML | 51.5 |
| KOPN-8 | MLL-AF4 | ALL | 192 |
| SEMK2 | MLL-AF4 | ALL | 553 |
| K562 | MLL wild-type | CML | >10,000 |
| U937 | MLL wild-type | AML | >10,000 |
| HL-60 | MLL wild-type | AML | >10,000 |
Table 1: Anti-proliferative Activity of M-1121 in Leukemia Cell Lines. Data from CellTiter-Glo® assay after 4 days of treatment.
| Cell Line | Treatment | HOXA9 Expression (Fold Change)[1][3] | MEIS1 Expression (Fold Change)[1][3] |
| MV4;11 | 10 nM M-1121 | Significant Decrease | Significant Decrease |
| MV4;11 | 30 nM M-1121 | Further Decrease | Further Decrease |
| MV4;11 | 100 nM M-1121 | Substantial Decrease | Substantial Decrease |
Table 2: Effect of M-1121 on MLL Target Gene Expression in MV4;11 Cells. Gene expression was measured by qRT-PCR after 24 hours of treatment.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the function of MLL fusion proteins using M-1121.
Protocol 1: Cell Viability Assay
This protocol is for determining the anti-proliferative effect of M-1121 on leukemia cell lines.
References
- 1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Menin-MLL Inhibitor M-1211
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-1211 is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in a subset of acute leukemias. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical models of MLL-rearranged leukemia. The methodologies outlined below are designed to ensure robust and reproducible data generation for advancing the understanding and clinical development of this therapeutic agent.
Mechanism of Action: this compound forms a covalent bond with Cysteine 329 within the MLL binding pocket of menin. This irreversible inhibition disrupts the menin-MLL interaction, which is essential for the leukemogenic activity of MLL fusion proteins. The downstream effect of this disruption is the dose-dependent down-regulation of key target genes, such as HOXA9 and MEIS1, leading to the inhibition of cell proliferation and induction of apoptosis in MLL-rearranged leukemia cells.[1]
Signaling Pathway
The signaling pathway disrupted by this compound involves the menin protein acting as a scaffold for the MLL1 fusion protein complex on chromatin. This complex aberrantly activates the transcription of target genes like HOXA9 and MEIS1, leading to leukemogenesis. This compound's covalent inhibition of menin prevents the recruitment of the MLL fusion protein, thereby suppressing the oncogenic signaling cascade.
Caption: this compound mechanism of action in disrupting the Menin-MLL interaction.
Experimental Protocols
Murine Xenograft Model of MLL-Rearranged Leukemia
This protocol describes the establishment of a subcutaneous xenograft model using the MV4;11 human leukemia cell line, which harbors an MLL-AF4 fusion.
Materials:
-
MV4;11 cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (Corning)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture: Culture MV4;11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Implantation:
-
Harvest MV4;11 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 150-200 mm³.
-
Experimental Workflow:
Caption: Workflow for in vivo efficacy study of this compound.
This compound Dosing and Administration
Dosing Regimen:
-
Efficacy Study: Based on preclinical data, oral (p.o.) administration of this compound at doses ranging from 5 mg/kg to 300 mg/kg can be evaluated. A dose of 300 mg/kg has been shown to lead to complete tumor regression.[1]
-
Dose-Response Study: To determine the optimal dose, a range of doses (e.g., 5, 15, 50, 150, 300 mg/kg) should be tested.
-
Vehicle Control: The control group should receive the vehicle solution on the same schedule as the treatment groups.
Administration:
-
Prepare this compound in the appropriate vehicle solution at the desired concentrations.
-
Administer the assigned treatment (this compound or vehicle) to each mouse via oral gavage.
-
The treatment should be administered daily for a predefined period (e.g., 21-28 days).
Efficacy and Toxicity Assessment
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers twice weekly throughout the study.
-
Record the measurements and calculate the tumor volume.
Body Weight:
-
Monitor the body weight of each mouse twice weekly as an indicator of general health and treatment-related toxicity.
Pharmacodynamic (PD) Marker Analysis:
-
At the end of the study, tumors can be harvested for the analysis of PD markers.
-
Gene Expression: Analyze the expression of this compound target genes, HOXA9 and MEIS1, using qRT-PCR to confirm target engagement. A dose-dependent down-regulation is expected.[1]
Data Presentation
The following tables provide a template for summarizing the quantitative data from the in vivo efficacy studies.
Table 1: In Vivo Efficacy of this compound in MV4;11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Number of Mice | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | p.o. | Daily | 10 | 157 | (e.g., 1200) | 0 |
| This compound | 5 | p.o. | Daily | 10 | 157 | (e.g., 106) | 32 |
| This compound | 300 | p.o. | Daily | 10 | 157 | (e.g., 0) | 100 |
Data presented in the table is hypothetical and based on reported outcomes for a similar compound, M-1121.[1]
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Day 0 Body Weight (g) | Day 7 Body Weight (g) | Day 14 Body Weight (g) | Day 21 Body Weight (g) | Percent Body Weight Change |
| Vehicle Control | 0 | (e.g., 20.1) | (e.g., 20.5) | (e.g., 21.0) | (e.g., 21.5) | (e.g., +7.0%) |
| This compound | 5 | (e.g., 20.3) | (e.g., 20.6) | (e.g., 21.1) | (e.g., 21.6) | (e.g., +6.4%) |
| This compound | 300 | (e.g., 20.2) | (e.g., 20.0) | (e.g., 19.8) | (e.g., 19.5) | (e.g., -3.5%) |
Data is hypothetical and for illustrative purposes.
Conclusion
These application notes provide a comprehensive framework for conducting in vivo efficacy studies of this compound. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data to support the preclinical development of this compound as a potential therapeutic for MLL-rearranged leukemias. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
Application Notes and Protocols for Assessing M-1211 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cellular target engagement of M-1211, a covalent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] The following methodologies are designed to enable researchers to verify the binding of this compound to Menin in a cellular context and to quantify the functional consequences of this engagement.
Introduction to this compound and its Target
This compound is an orally active, covalent inhibitor that targets the interaction between Menin and MLL.[1][2] This protein-protein interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of acute leukemia.[3][4][5] this compound establishes a covalent bond with Cysteine 329 in the MLL binding pocket of Menin, thereby disrupting the interaction and inhibiting the proliferation of leukemia cells with MLL rearrangements.[2] A critical aspect of developing and utilizing such targeted inhibitors is the confirmation of target engagement in a cellular environment.[6]
This compound Signaling Pathway
The interaction between Menin and MLL fusion proteins is essential for the recruitment of the MLL complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[4][7] this compound abrogates this interaction, resulting in the downregulation of these target genes and subsequent inhibition of leukemic cell growth.
Caption: The Menin-MLL signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in biochemical and cellular assays.
| Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| Cell Proliferation | MV4;11 (MLL-AF4) | 10.3 | [3] |
| Cell Proliferation | MOLM-13 (MLL-AF9) | 51.5 | [3] |
| Biochemical FP | Menin-MLL Interaction | 2.5 | [8] |
Experimental Protocols
Here, we provide detailed protocols for three key methodologies to assess this compound target engagement in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in intact cells.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein. Upon binding this compound, the Menin protein should become more resistant to thermal denaturation.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Protocol:
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells (e.g., MV4;11) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes at a temperature gradient (e.g., 40°C to 70°C).
-
Immediately cool the tubes to 4°C.
-
-
Cell Lysis:
-
Add a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Menin.
-
Use a suitable secondary antibody and detect the signal using an ECL substrate.
-
Data Analysis:
-
Quantify the band intensities for Menin at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the relative protein amount against temperature for both this compound and DMSO-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that this compound disrupts the interaction between Menin and MLL fusion proteins in cells.[4][12][13]
Caption: Workflow for Co-Immunoprecipitation to assess the disruption of the Menin-MLL interaction.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T cells transiently transfected with a tagged MLL fusion protein, or a leukemia cell line endogenously expressing an MLL fusion) and treat with this compound or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the MLL fusion protein (or the tag) overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with antibodies against Menin and the MLL fusion protein.
-
Data Analysis:
-
A decrease in the amount of Menin co-immunoprecipitated with the MLL fusion protein in the this compound-treated sample compared to the DMSO control indicates that the inhibitor has disrupted their interaction.
Downstream Target Gene Expression Analysis by RT-qPCR
A key functional consequence of Menin-MLL inhibition is the downregulation of target genes such as HOXA9 and MEIS1.[2][6][14] This can be quantified using Reverse Transcription Quantitative PCR (RT-qPCR).
Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat MLL-rearranged leukemia cells (e.g., MV4;11) with a dose range of this compound or DMSO for 24-48 hours.
-
Isolate total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a SYBR Green or probe-based qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis:
-
Calculate the relative expression of HOXA9 and MEIS1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO control.
-
A dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 provides strong evidence of on-target activity of this compound.
References
- 1. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: M-1211 Solubility Issues in Aqueous Buffers
Disclaimer: The compound "M-1211" appears to be a likely typographical error for "M-1121," a known covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. This guide will proceed under the assumption that the user is referring to a small molecule inhibitor with similar characteristics to M-1121 and other menin-MLL inhibitors. The following troubleshooting advice and protocols are based on general principles for poorly soluble research compounds and are intended for research use only.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of solution when I dilute my DMSO stock in an aqueous buffer. What is happening?
This is a common phenomenon for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds. However, upon dilution into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the overall polarity of the solvent increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content environment.[1]
Q2: What are the initial troubleshooting steps if I observe precipitation?
If you observe precipitation, consider these initial steps:
-
Optimize DMSO Concentration: Try making intermediate dilutions of your concentrated stock in DMSO before adding it to the aqueous solution. This can help prevent localized high concentrations of the compound from precipitating upon contact with the buffer.[1]
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, be cautious as prolonged heat can degrade some compounds.[1]
-
Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.[1]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility. For example, basic compounds are more soluble at a lower pH.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many poorly soluble small molecule inhibitors, the recommended solvent for creating a high-concentration stock solution is an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[2][3] For example, some menin-MLL inhibitors are soluble in DMSO at concentrations up to 125 mg/mL.[4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could affect solubility and stability.
Q4: How does pH affect the solubility of compounds like this compound?
The solubility of many small molecule inhibitors is highly dependent on pH, particularly for compounds that are weak bases.[3] These molecules contain functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[3]
Q5: Are there alternative solvents or formulations I can use to improve solubility?
Yes, several strategies can be employed:
-
Co-solvents: Using a mixture of solvents can improve solubility.[4] Small percentages of co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be added to the aqueous buffer.[2]
-
Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help maintain the compound in solution.[2]
-
Formulation with Excipients: For in vivo studies, specialized formulations using excipients that enhance solubility can be developed.[5]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor. - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[2] - Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit. |
| The solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other components in the assay medium. | - Maintain a constant temperature throughout the experiment. - Assess the stability of the compound in the assay medium over the time course of the experiment. |
| Inconsistent experimental results. | Variability in the concentration of the soluble compound. | - Standardize the protocol for preparing working solutions. - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] |
| Low apparent potency in cell-based assays. | The actual concentration of the soluble compound is lower than the nominal concentration due to poor solubility. | - Visually inspect assay plates for any signs of precipitation. - Perform a solubility test in your specific cell culture medium. |
Quantitative Data
While specific solubility data for this compound is not publicly available, the following table presents data for other menin-MLL interaction inhibitors and similar small molecules to provide a general reference.
| Compound | Solvent | Solubility |
| Menin-MLL inhibitor-22 | DMSO | 125 mg/mL[4] |
| MI-503 | DMSO | 25 mg/mL[6] |
| ML399 | PBS (pH 7.4) | 86.9 µM (39 µg/mL)[7] |
| Alectinib HCl | Water | 10.3 µg/mL[8] |
| Alectinib HCl | DMSO | 4500.0 µg/mL[8] |
| Alectinib HCl | Methanol | 1990.8 µg/mL[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Determining Aqueous Solubility by Serial Dilution
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Clear microplate or microcentrifuge tubes
-
Vortex mixer
-
Nephelometer or visual inspection against a dark background
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound DMSO stock solution in the aqueous buffer. For example, create a 2-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Mixing: Mix each dilution thoroughly by vortexing.
-
Equilibration: Allow the solutions to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Observation: Visually inspect each dilution for the presence of precipitate. The highest concentration that remains clear is the approximate kinetic solubility in that buffer. For a more quantitative measurement, a nephelometer can be used to measure turbidity.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
optimizing M-1211 treatment schedule for tumor regression
Welcome to the technical support center for M-1211, a novel and potent ATP-competitive inhibitor of the mTOR kinase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment schedule of this compound for maximal tumor regression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the mammalian target of rapamycin (B549165) (mTOR). Specifically, it is an ATP-competitive inhibitor that blocks the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By inhibiting mTOR, this compound disrupts key cellular processes involved in tumor growth, proliferation, and survival.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro studies, we recommend reconstituting this compound in DMSO to create a stock solution of 10-50 mM. For in vivo studies, the DMSO stock can be further diluted in an appropriate vehicle such as a solution of 5% NMP, 15% Solutol HS 15, and 80% water. Aliquot the stock solution and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What are the expected downstream effects of this compound treatment on the PI3K/AKT/mTOR pathway?
A3: Treatment with this compound is expected to decrease the phosphorylation of downstream targets of both mTORC1 and mTORC2. For mTORC1, this includes a reduction in the phosphorylation of p70 S6 Kinase (p70S6K) at Thr389 and 4E-BP1 at Thr37/46.[4] For mTORC2, a decrease in the phosphorylation of AKT at Ser473 should be observed.[1]
Q4: Is this compound effective as a single agent?
A4: Preclinical data suggests that this compound has potent single-agent activity in various cancer models with aberrant PI3K/AKT/mTOR pathway signaling.[3] However, the efficacy can be tumor type-dependent, and combination therapies may yield synergistic effects.
Troubleshooting Guides
Issue 1: Suboptimal or no tumor regression observed in our in vivo model.
-
Question: We are administering this compound to our xenograft mouse model but are not observing the expected tumor regression. What are the potential causes and how can we troubleshoot this?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Verify Target Engagement: Confirm that this compound is inhibiting mTOR in your tumor model. This can be done by performing a pharmacodynamic study. Collect tumor samples at various time points after a single dose of this compound and analyze the phosphorylation status of key downstream targets (e.g., p-AKT Ser473, p-p70S6K Thr389) via Western blot or immunohistochemistry.
-
Assess Drug Exposure: Ensure that this compound is reaching the tumor at sufficient concentrations. A pharmacokinetic study to measure the concentration of this compound in plasma and tumor tissue over time can be highly informative. Poor bioavailability or rapid clearance could be a reason for the lack of efficacy.
-
Re-evaluate Dosing and Schedule: The current dose and schedule may be suboptimal. Based on the pharmacodynamic and pharmacokinetic data, you may need to increase the dose, alter the dosing frequency (e.g., from once daily to twice daily), or switch to a different administration route.[5] It's important to conduct a Maximum Tolerated Dose (MTD) study to establish a safe and effective dose range.[6]
-
Tumor Model Characteristics: The chosen tumor model may have intrinsic resistance to mTOR inhibition. This could be due to mutations in downstream components of the pathway or the activation of compensatory signaling pathways.[7] Consider sequencing the tumor cells to identify potential resistance mechanisms.
-
Issue 2: High variability in tumor growth between animals in the same treatment group.
-
Answer: High variability is a common challenge in in vivo studies. Here are some strategies to minimize it:
-
Standardize Tumor Implantation: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.[8]
-
Randomization: Once tumors reach a palpable size (e.g., 70-300 mm³), randomize the animals into treatment and control groups to ensure an even distribution of tumor sizes at the start of the study.[9]
-
Animal Health and Husbandry: Maintain consistent housing conditions, diet, and handling procedures for all animals, as stress and other environmental factors can influence tumor growth.
-
Increase Sample Size: A larger number of animals per group can help to increase the statistical power and reduce the impact of individual outliers.
-
Issue 3: Conflicting in vitro and in vivo results.
-
Question: this compound shows high potency in our 2D cell culture assays, but the in vivo efficacy is disappointing. Why might this be the case?
-
Answer: A discrepancy between in vitro and in vivo results is not uncommon and can be attributed to several factors:
-
Pharmacokinetics and Bioavailability: As mentioned, the drug may not be reaching the tumor at effective concentrations in vivo due to poor absorption, rapid metabolism, or inefficient distribution.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence drug response.[10]
-
3D Tumor Architecture: The three-dimensional structure of a tumor can limit drug penetration, which is not a factor in monolayer cell cultures.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PI3K/AKT/mTOR Pathway Status | IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 15 |
| U87-MG | Glioblastoma | PTEN Null | 25 |
| A549 | Lung Cancer | KRAS Mutant | 150 |
| HCT116 | Colorectal Cancer | PIK3CA Mutant | 20 |
| PC-3 | Prostate Cancer | PTEN Null | 30 |
Table 2: In Vivo Efficacy of this compound in a U87-MG Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | +250 | 0 |
| This compound (10 mg/kg) | Daily | +50 | 80 |
| This compound (20 mg/kg) | Daily | -30 | 112 |
| This compound (20 mg/kg) | Intermittent (3 days on, 4 days off) | +20 | 92 |
Experimental Protocols
1. Western Blot Analysis of mTOR Pathway Inhibition
-
Objective: To confirm the inhibition of mTOR signaling by this compound in treated cells or tumor tissue.
-
Methodology:
-
Sample Preparation: Lyse cells or homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH) overnight at 4°C.[13]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
2. In Vivo Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of different this compound treatment schedules.
-
Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 U87-MG cells in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[9] Administer this compound or vehicle control according to the planned dosing schedules (e.g., daily, intermittent).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Visualizations
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
troubleshooting inconsistent results with M-1211
This technical support center provides troubleshooting guidance for researchers utilizing M-1211, a designation that may refer to two distinct molecular entities: M-1121 , a Menin-MLL inhibitor, and DS-1211 , a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor. To ensure you receive the most relevant assistance, please identify the specific compound you are working with.
Section 1: M-1121 (Menin-MLL Interaction Inhibitor)
M-1121 is a covalent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia. It functions by down-regulating the expression of key oncogenes such as HOXA9 and MEIS1.[1][2][3]
Troubleshooting Guides & FAQs (M-1121)
Q1: We are observing inconsistent inhibition of MLL-rearranged leukemia cell proliferation in our in vitro assays. What are the potential causes?
A1: Inconsistent results in cell-based assays with M-1121 can stem from several factors:
-
Compound Solubility and Stability: M-1121 may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Prepare fresh dilutions for each experiment to avoid degradation.
-
Cell Line Integrity: The genetic and phenotypic stability of your MLL-rearranged cell lines (e.g., MV4;11, MOLM-13) is crucial. Use low-passage number cells and regularly test for mycoplasma contamination.
-
Assay Conditions: Ensure consistent cell seeding density and confluency at the time of treatment. Variations in incubation time and temperature can also contribute to variability.
-
Drug Concentration: Verify the final concentration of M-1121 in your assays. Inaccurate serial dilutions can lead to significant discrepancies in observed potency.
Q2: Our in vivo xenograft studies with M-1121 are showing variable tumor growth inhibition. How can we troubleshoot this?
A2: In vivo efficacy of M-1121 can be influenced by:
-
Drug Formulation and Administration: Ensure a consistent and appropriate vehicle is used for oral administration. Improper formulation can lead to poor bioavailability.
-
Dosing Schedule: An inadequate dosing frequency may not maintain sufficient plasma concentrations of the inhibitor to effectively suppress tumor growth.
-
Target Engagement: It is critical to confirm that M-1121 is reaching the tumor tissue and inhibiting the Menin-MLL interaction. This can be assessed by analyzing the expression of downstream target genes like HOXA9 and MEIS1 in tumor samples from treated animals.
-
Animal Health: The overall health of the experimental animals can impact tumor growth and drug metabolism. Monitor animals closely for any signs of toxicity or distress.
Q3: How can we confirm that M-1121 is engaging its target in our experiments?
A3: Target engagement can be verified through several methods:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of HOXA9 and MEIS1 in M-1121-treated cells or tumor tissue. A significant dose-dependent decrease in the expression of these genes indicates target engagement.[1][2]
-
Western Blotting: Assess the protein levels of HOXA9 and MEIS1. A reduction in protein expression should correlate with the observed decrease in mRNA levels.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to demonstrate the displacement of the Menin-MLL complex from the promoter regions of target genes like HOXA9.
Quantitative Data (M-1121)
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | MV4;11 | 10.3 nM | [4] |
| IC50 (Proliferation) | MOLM-13 | 51.5 nM | [4] |
| In Vivo Efficacy (MV4;11 Xenograft Model) | Dosage | Result | Reference |
| Tumor Volume Reduction | 100 mg/kg (p.o.) for 26 days | 32% reduction from 157 mm³ to 106 mm³ | [1] |
| Complete Tumor Regression | 300 mg/kg (p.o.) | 10 out of 10 mice showed complete regression | [1] |
Experimental Protocols (M-1121)
qRT-PCR for HOXA9 and MEIS1 Expression
-
Cell Treatment: Seed MLL-rearranged leukemia cells (e.g., MV4;11) at a consistent density and treat with varying concentrations of M-1121 (e.g., 0-100 nM) for 24 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway & Workflow Diagrams (M-1121)
Caption: Menin-MLL signaling pathway and the inhibitory action of M-1121.
Section 2: DS-1211 (TNAP Inhibitor)
DS-1211 is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[5] TNAP is an enzyme that hydrolyzes pyrophosphate (PPi), a key inhibitor of calcification. By inhibiting TNAP, DS-1211 increases PPi levels, thereby preventing ectopic calcification.[6]
Troubleshooting Guides & FAQs (DS-1211)
Q1: We are seeing high variability in our in vitro TNAP inhibition assays. What could be the cause?
A1: Variability in TNAP assays can arise from several sources:
-
Assay Buffer Conditions: TNAP activity is highly dependent on pH and the presence of cofactors. Ensure your assay buffer has an alkaline pH (typically 8.0-10.0) and contains essential cofactors like Zn²⁺ and Mg²⁺.
-
Presence of Chelating Agents: Reagents such as EDTA or citrate (B86180) in your sample or buffers can chelate the metal ion cofactors required for TNAP activity, leading to inaccurate results.
-
Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl phosphate (B84403), pNPP) can influence the apparent inhibition, especially for uncompetitive inhibitors like DS-1211.[5]
-
Enzyme Activity: Confirm the activity of your TNAP enzyme preparation with a positive control (enzyme and substrate without inhibitor) before each experiment.
Q2: Our in vivo studies with DS-1211 show inconsistent effects on plasma ALP activity and PPi levels. What should we check?
A2: Inconsistent in vivo results with DS-1211 can be due to:
-
Pharmacokinetics: The timing of blood sample collection relative to drug administration is critical for accurately measuring changes in plasma ALP activity and PPi levels. Establish a clear pharmacokinetic profile in your animal model.
-
Animal Model: The specific animal model of ectopic calcification can influence the response to DS-1211.[6]
-
Diet: The diet of the animals, particularly the levels of phosphate and vitamin D, can impact calcification and may interact with the effects of DS-1211.
-
Analytical Methods: Ensure that the methods used to measure plasma ALP activity and PPi are validated and have low intra- and inter-assay variability.
Quantitative Data (DS-1211)
| Parameter | Enzyme/Plasma | IC50 (nmol/L) | Reference |
| Inhibitory Effect | Human TNAP | 3.4 (3.0–3.7) | [5] |
| Inhibitory Effect | Human IAP | 1560 (1380–1770) | [5] |
| Inhibitory Effect | Human PLAP | 3510 (3340–3690) | [5] |
| Inhibitory Effect | Mouse Plasma | 13.0 (10.2–16.5) | [5] |
| Inhibitory Effect | Monkey Plasma | 36.3 (31.9–41.3) | [5] |
| Inhibitory Effect | Human Plasma | 28.3 (25.4–31.6) | [5] |
| In Vivo Pharmacokinetics in Mice (Single Oral Dose) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Reference |
| DS-1211 | 0.3 | 231 (55) | 0.25 (0.00) | 1.2 (0.3) | [5] |
| DS-1211 | 1.0 | 948 (156) | 0.33 (0.14) | 1.1 (0.1) | [5] |
| DS-1211 | 3.0 | 2580 (477) | 0.42 (0.14) | 1.4 (0.6) | [5] |
Experimental Protocols (DS-1211)
In Vitro TNAP Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: 0.88 M Tris–HCl (pH 9.8), 1 M diethanolamine, 1 mM MgCl₂, 0.02 mM ZnCl₂, and 0.01% Tween 20.[5]
-
TNAP Enzyme Solution: Dilute recombinant human TNAP in assay buffer.
-
Substrate Solution: Prepare serial dilutions of p-nitrophenylphosphate (pNPP).
-
DS-1211 Solutions: Prepare serial dilutions of DS-1211 in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate):
-
Add 1 µL of DS-1211 solution to each well.
-
Add 50 µL of the TNAP enzyme solution. Include a control group with no DS-1211.
-
Add 50 µL of pNPP solution to each well to start the reaction.
-
Measure absorbance at 405 nm before and after a 30-minute incubation at 37°C.
-
-
Data Analysis: Calculate the rate of pNPP hydrolysis and determine the IC50 of DS-1211.
Signaling Pathway & Workflow Diagrams (DS-1211)
Caption: TNAP pathway in ectopic calcification and the inhibitory role of DS-1211.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and overcoming M-1211 resistance mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel Kinase Y (KY) inhibitor, M-1211. The following resources address common issues related to the emergence of this compound resistance in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing reduced responsiveness to the drug over time. What are the potential causes?
A1: The development of acquired resistance to this compound is a common observation. The primary mechanisms can be broadly categorized into:
-
On-target resistance: This typically involves secondary mutations in the KY gene, which prevent this compound from binding effectively to its target.
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on KY signaling. Common bypass pathways include the upregulation of other receptor tyrosine kinases like MET or AXL.
-
Increased drug efflux: Cells may increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), which actively remove this compound from the cell, lowering its intracellular concentration.
Q2: How can I determine if my resistant cells have a mutation in the KY kinase domain?
A2: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the KY gene from your resistant cell lines. Compare the sequence to that of the parental, this compound-sensitive cell line. Pay close attention to the region encoding the kinase domain, especially the ATP-binding pocket.
Q3: What are the first steps to investigate bypass pathway activation?
A3: A phosphoproteomics screen is a comprehensive initial step to identify upregulated signaling pathways in your resistant cells compared to sensitive cells. Alternatively, you can perform Western blotting to check the phosphorylation status of key downstream signaling nodes like AKT and ERK, as well as upstream receptors like MET and AXL, after this compound treatment.
Q4: Can this compound resistance be reversed?
A4: In some preclinical models, resistance can be overcome. For instance, if resistance is due to the upregulation of a specific bypass pathway, co-treatment with an inhibitor of that pathway (e.g., a MET inhibitor) may restore sensitivity to this compound. If resistance is due to drug efflux, co-treatment with an efflux pump inhibitor like verapamil (B1683045) or tariquidar (B1662512) could resensitize the cells, although this is often not clinically viable due to toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Recommended Action |
| Cell Seeding Density | Ensure consistent cell numbers are seeded for each experiment. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Potency | Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Perform a dose-response curve with a fresh aliquot to confirm potency. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line. A 72-hour incubation is standard, but some lines may require longer or shorter exposure to this compound to show a clear effect. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, viability assay kits) for all related experiments to minimize variability. |
Issue 2: Loss of this compound efficacy in a previously sensitive xenograft model.
| Potential Cause | Recommended Action |
| Tumor Heterogeneity | A sub-population of resistant cells may have been selected for during treatment. |
| Pharmacokinetic Issues | Verify the stability and formulation of this compound. Check for any changes in the vehicle or delivery method. |
| Acquired Resistance | Once tumors regrow, excise them and perform molecular analysis (sequencing, Western blotting) to identify resistance mechanisms as you would for cell lines. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| NCI-H2228 (Parental) | KY-driven NSCLC, this compound sensitive | 15 ± 3 | 1.0 |
| NCI-H2228-MR1 | This compound Resistant Clone 1 | 850 ± 45 | 56.7 |
| NCI-H2228-MR2 | This compound Resistant Clone 2 | 1200 ± 98 | 80.0 |
Table 2: Effect of Combination Therapy on this compound Resistant Cells
| Cell Line | Treatment | IC50 (nM) |
| NCI-H2228-MR1 | This compound | 850 |
| NCI-H2228-MR1 | This compound + Crizotinib (MET Inhibitor, 100 nM) | 50 |
| NCI-H2228-MR2 | This compound | 1200 |
| NCI-H2228-MR2 | This compound + Verapamil (P-gp Inhibitor, 1 µM) | 75 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Culture Maintenance: Culture the parental this compound-sensitive cell line (e.g., NCI-H2228) in standard growth medium.
-
Initial Exposure: Treat the cells with this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.
-
Isolation of Resistant Clones: When the cells can proliferate in a high concentration of this compound (e.g., 1 µM), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the clones and confirm their resistance by performing a dose-response assay and comparing the IC50 to the parental line.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat both sensitive and resistant cells with this compound (100 nM) for 6 hours. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-KY, anti-p-AKT, anti-p-ERK, anti-p-MET) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway in an this compound sensitive cell.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for identifying this compound resistance mechanisms.
Technical Support Center: Measuring M-1211 Covalent Modification of Menin
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the measurement of M-1211's covalent modification of the menin protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound inhibition of menin?
This compound is a covalent inhibitor that targets the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It forms a covalent bond with the Cysteine 329 residue located in the MLL binding pocket of menin.[1][2][3] This irreversible modification disrupts the interaction between menin and MLL, which is critical for the progression of certain types of leukemia, leading to the downregulation of target genes like HOXA9 and MEIS1.[1][3]
Q2: What are the primary methods to confirm covalent modification of menin by this compound?
The primary methods to confirm covalent modification are mass spectrometry-based techniques. These include:
-
Intact Protein Mass Spectrometry: To observe the mass shift of the menin protein corresponding to the addition of this compound.
-
LC-MS/MS Peptide Mapping: To identify the specific peptide containing the modified Cysteine 329 residue.
Q3: How can I measure the kinetic parameters of this compound's interaction with menin?
The potency of an irreversible inhibitor like this compound is best described by its kinetic parameters, k_inact_ (the maximal rate of inactivation) and K_I_ (the inhibitor concentration that gives half the maximal rate of inactivation). These can be determined through time-dependent inhibition assays.
Q4: Can I use a Western blot to detect the covalent modification?
A standard Western blot is not ideal for directly detecting the covalent modification as the mass change might be too small to resolve on a typical SDS-PAGE gel. However, a Western blot can be used to assess the downstream consequences of menin inhibition, such as a decrease in the expression of downstream target genes.[4]
Troubleshooting Guides
Mass Spectrometry Analysis
| Issue | Possible Cause | Troubleshooting Step |
| No mass shift observed in intact protein analysis. | Incomplete reaction or insufficient incubation time. | Increase the incubation time of this compound with menin. Optimize the molar ratio of inhibitor to protein. |
| Low concentration of the modified protein. | Concentrate the sample before analysis. Ensure the mass spectrometer has sufficient sensitivity. | |
| Non-volatile salts in the buffer interfering with ionization. | Perform buffer exchange into a volatile buffer like ammonium (B1175870) acetate (B1210297) using ultrafiltration.[5] | |
| Cannot identify the modified peptide in LC-MS/MS. | Inefficient enzymatic digestion. | Ensure complete denaturation and reduction of the protein before digestion. Try a combination of proteases (e.g., trypsin and chymotrypsin) to improve sequence coverage.[6] |
| The modified peptide is not being selected for fragmentation. | Use a data-dependent acquisition method that prioritizes precursor ions with a specific mass shift. | |
| Low abundance of the modified peptide. | Enrich for the modified peptide using affinity chromatography if an appropriate antibody is available. |
Kinetic Assays
| Issue | Possible Cause | Troubleshooting Step |
| High variability in k_inact_/K_I_ values. | Inaccurate protein or inhibitor concentrations. | Accurately determine the concentrations of both the menin protein and this compound stock solutions. |
| Instability of the protein or inhibitor. | Use freshly prepared protein and inhibitor solutions for each experiment. Assess the stability of both components under the assay conditions. | |
| Assay conditions are not optimized. | Ensure the pre-incubation times and inhibitor concentrations are chosen to achieve a range of inactivation from maximal to none.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Cellular Activity of this compound
| Cell Line | MLL Status | IC50 (nM) | Reference |
| MV-4-11 | MLL-rearranged | 10.3 | [8] |
| MOLM-13 | MLL-rearranged | 51.5 | [8] |
| K562 | MLL wild-type | >10,000 | [1] |
| U937 | MLL wild-type | >10,000 | [1] |
Table 2: Kinetic and Reactivity Data for this compound
| Parameter | Value | Conditions | Reference |
| Glutathione (GSH) conjugation half-life | 89 min | 4.5 mM GSH, 37 °C, pH 7.4 | [1] |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry Analysis of Menin-M-1211 Adduct
Objective: To determine the mass of intact menin before and after incubation with this compound to confirm covalent modification.
Materials:
-
Purified recombinant menin protein
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Volatile Buffer (e.g., 50 mM Ammonium Acetate, pH 7.0)
-
Ultrafiltration spin columns (with a molecular weight cutoff significantly lower than menin)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, incubate purified menin (e.g., 5 µM) with a 5-fold molar excess of this compound.
-
As a control, prepare a parallel sample with menin and DMSO (vehicle).
-
Incubate at 37°C for 2 hours.
-
-
Buffer Exchange:
-
Desalt the reaction and control samples using ultrafiltration spin columns to exchange the assay buffer with a volatile buffer. This is crucial to remove non-volatile salts that can interfere with mass spectrometry.[5]
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted samples by direct infusion into a high-resolution mass spectrometer.
-
Acquire data in the positive ion mode over an appropriate m/z range for menin.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of menin from the this compound treated sample with the control. A mass increase corresponding to the molecular weight of this compound confirms covalent modification.
-
Protocol 2: LC-MS/MS Peptide Mapping to Identify the this compound Modification Site
Objective: To identify the specific peptide and amino acid residue (Cys329) of menin that is covalently modified by this compound.
Materials:
-
Menin-M-1211 adduct and control menin samples (from Protocol 1)
-
Denaturation Buffer (e.g., 6 M Guanidine-HCl)
-
Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating Agent (e.g., 55 mM Iodoacetamide - IAM)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein samples by adding Denaturation Buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 20 minutes. This step is important to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the samples to reduce the concentration of the denaturant.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the samples to stop the digestion.
-
Inject the peptide digests onto a C18 reverse-phase column for chromatographic separation.
-
Elute the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Process the raw data using a proteomics software package.
-
Search the MS/MS spectra against the menin protein sequence.
-
Specifically look for a peptide containing Cys329 with a mass modification corresponding to the addition of this compound.
-
Visualizations
Caption: this compound covalently modifies menin, blocking the menin-MLL interaction and subsequent leukemogenesis.
Caption: Workflow for confirming this compound covalent modification of menin using mass spectrometry.
References
- 1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
mitigating M-1211 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicity associated with M-1211 (DS-1211), a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DS-1211) and its expected pharmacological effects?
A1: this compound (DS-1211) is a small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is an enzyme that hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, DS-1211 leads to an increase in PPi levels, which in turn can prevent ectopic calcification.[1][2] The primary pharmacological effects observed in animal studies are a dose-dependent decrease in plasma alkaline phosphatase (ALP) activity and a corresponding increase in plasma PPi and pyridoxal (B1214274) 5'-phosphate (PLP) concentrations.[1][2][3]
Q2: What are the known toxicities of this compound (DS-1211) in preclinical animal studies?
A2: Preclinical studies in mice and monkeys, as well as Phase I human clinical trials, have indicated that DS-1211 is generally safe and well-tolerated.[4][5] Adverse events reported in human studies were typically mild to moderate and did not show a dose-dependent increase.[4][5] In vivo studies in animals have primarily focused on the pharmacological efficacy in models of ectopic calcification, with no significant off-target adverse effects reported.[3] The risk of off-target effects is considered low, as DS-1211 did not show significant activity on a panel of 88 other receptors, channels, transporters, and enzymes.[3]
Q3: Is there a discrepancy between in vitro and in vivo toxicity findings for this compound (DS-1211)?
A3: Currently, there is no significant discrepancy reported between in vitro and in vivo toxicity for DS-1211. In vitro studies have demonstrated its potent and selective inhibition of TNAP.[3] In vivo studies have confirmed this mechanism of action and have not revealed significant unexpected toxicities.[2][3] It is important to note that discrepancies between in vitro and in vivo studies can arise due to factors like drug metabolism, pharmacokinetics, and complex physiological responses not captured in cell-based assays.
Q4: What are the potential risks associated with long-term TNAP inhibition?
A4: A theoretical risk of long-term, complete, or near-complete inhibition of TNAP is the potential for developing conditions similar to hypophosphatasia (HPP).[3] HPP is a rare genetic disorder caused by a deficiency in TNAP activity, leading to impaired bone and teeth mineralization.[3] However, the preclinical and clinical studies conducted so far with DS-1211 have not reported such effects, and the adverse events have been mild and transient.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Adverse Clinical Signs in Study Animals
Possible Causes:
-
High Dose: The administered dose may be approaching the maximum tolerated dose (MTD).
-
Formulation/Vehicle Effects: The vehicle used for administration may have inherent toxicity.
-
Animal Strain/Health Status: The specific strain, age, or underlying health of the animals might increase their susceptibility.
-
Route and Speed of Administration: Rapid administration can lead to acute toxic effects.
Troubleshooting Steps:
-
Review Dosing:
-
Action: If adverse signs are observed at the highest dose, consider reducing the dose in subsequent cohorts.
-
Rationale: Establishing a clear dose-response relationship for both efficacy and toxicity is crucial.
-
-
Vehicle Control:
-
Action: Always include a vehicle-only control group in your study design.
-
Rationale: This will help differentiate between the toxicity of the vehicle and the test compound.
-
-
Animal Model Evaluation:
-
Action: Ensure the animal model is appropriate and that the animals are healthy before dosing.
-
Rationale: Subclinical infections or other health issues can make animals more sensitive to drug effects.
-
-
Administration Protocol:
-
Action: If using intravenous administration, consider a slower infusion rate. For oral gavage, ensure the volume is appropriate for the animal's size.
-
Rationale: Slower administration can reduce peak plasma concentrations and mitigate acute toxicity.
-
Issue 2: Biomarker Changes Indicating Potential Organ Toxicity (e.g., elevated liver enzymes)
Possible Causes:
-
Off-Target Effects: Although unlikely based on current data, high concentrations of DS-1211 could interact with other cellular targets.
-
Metabolite-Induced Toxicity: A metabolite of DS-1211 could potentially be more toxic than the parent compound.
-
Exacerbation of Pre-existing Conditions: The compound might worsen a subclinical organ dysfunction in the study animals.
Troubleshooting Steps:
-
Dose De-escalation:
-
Action: Reduce the dose to see if the biomarker changes are dose-dependent.
-
Rationale: This helps to establish a safe dose range where the desired pharmacological effect is achieved without significant toxicity.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Action: Correlate the plasma concentration of DS-1211 with the observed biomarker changes.
-
Rationale: Understanding the exposure-response relationship is key to interpreting toxicity findings.
-
-
Histopathology:
-
Action: Conduct a thorough histopathological examination of the affected organs.
-
Rationale: This will provide definitive evidence of tissue damage and can help elucidate the mechanism of toxicity.
-
-
Co-administration of Protective Agents:
-
Action: In cases of suspected organ-specific toxicity (e.g., hepatotoxicity), consider co-administration of a known protective agent (e.g., an antioxidant for liver support) in a separate, well-controlled study.
-
Rationale: This can be a strategy to mitigate toxicity, but it requires careful validation to ensure it does not interfere with the primary pharmacology of DS-1211.
-
Data Summary
Table 1: In Vivo Pharmacokinetics of DS-1211 in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) | T1/2 (hr) |
| 0.3 | 13.0 ± 2.4 | 0.50 ± 0.00 | 25.4 ± 3.4 | 1.2 ± 0.3 |
| 1.0 | 48.7 ± 11.5 | 0.50 ± 0.00 | 90.7 ± 15.1 | 1.1 ± 0.1 |
| 3.0 | 161 ± 28 | 0.50 ± 0.00 | 338 ± 117 | 1.4 ± 0.6 |
| Data are presented as mean ± SD. |
Table 2: In Vivo Pharmacodynamics of DS-1211 in Mice (Single Oral Dose)
| Dose (mg/kg) | Plasma ALP Inhibition (%) at 1 hr | Plasma PPi Increase (fold change) at 1 hr | Plasma PLP Increase (fold change) at 1 hr |
| 1 | ~60% | ~1.5 | ~2.0 |
| 10 | >80% | ~2.5 | ~4.0 |
| Approximate values derived from graphical data in cited literature. |
Experimental Protocols
Protocol 1: Measurement of Plasma Alkaline Phosphatase (ALP) Activity
Objective: To quantify the inhibitory effect of DS-1211 on plasma ALP activity.
Methodology:
-
Sample Collection: Collect blood samples from animals at predetermined time points post-dose into heparinized tubes.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
ALP Assay:
-
Use a commercially available p-nitrophenyl phosphate (B84403) (pNPP) based colorimetric assay kit.
-
Prepare a reaction mixture containing a buffer (e.g., 50 mmol/L Tris-HCl, pH 7.5), 1 mmol/L MgCl₂, and 0.02 mmol/L ZnCl₂.
-
Add a small volume of plasma to the reaction mixture.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C and measure the absorbance at 405 nm at multiple time points.
-
-
Data Analysis: Calculate the rate of pNPP hydrolysis, which is proportional to the ALP activity. Express the results as a percentage of the vehicle-treated control group.
Protocol 2: Quantification of Plasma Pyrophosphate (PPi)
Objective: To measure the change in plasma PPi levels following the administration of DS-1211.
Methodology:
-
Sample Collection and Preparation: Collect and separate plasma as described in Protocol 1.
-
PPi Assay:
-
Utilize a commercially available enzymatic assay kit for PPi quantification.
-
The assay typically involves the conversion of PPi to ATP by ATP sulfurylase.
-
The newly synthesized ATP is then used in a luciferase-based reaction to generate a luminescent signal.
-
-
Data Analysis: The luminescence intensity is directly proportional to the PPi concentration in the sample. Calculate the PPi concentration based on a standard curve and express the results as fold change relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of TNAP inhibition by this compound (DS-1211).
Caption: A generalized experimental workflow for assessing in vivo toxicity.
References
- 1. In Vitro and In Vivo Pharmacological Profiles of DS-1211, a Novel Potent, Selective, and Orally Bioavailable Tissue-Nonspecific Alkaline Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS-1211, a tissue-nonspecific alkaline phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting M-1211 Interference in Cell Viability Assays
Disclaimer: The compound "M-1211" is not uniquely identified in scientific literature. This guide addresses potential interference from small molecule inhibitors with similar designations (e.g., M-1121, a covalent menin-MLL inhibitor) in common cell viability assays. The principles and troubleshooting steps provided are broadly applicable to novel small molecule inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and overcoming potential interference of the small molecule inhibitor this compound with commonly used cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent with microscopy observations. What could be the cause?
A1: Discrepancies between assay data and visual inspection of cell health are a common indicator of assay interference. Small molecule inhibitors like this compound can interfere with assay components or cellular metabolism in ways that do not reflect true cell viability. For instance, the compound might chemically react with the assay reagent or alter the metabolic state of the cells, leading to an over- or underestimation of viability[1][2]. It is crucial to perform control experiments to rule out such artifacts.
Q2: Can this compound directly react with tetrazolium salts like MTT, MTS, or XTT?
A2: Yes, it is possible. Certain chemical functional groups, such as thiols and carboxylic acids, present in small molecules can directly reduce tetrazolium salts to their colored formazan (B1609692) product in the absence of viable cells[3]. This leads to a false positive signal, suggesting higher cell viability than is actually the case. A simple control experiment is to incubate this compound with the assay reagent in cell-free medium to check for a color change.
Q3: How might the mechanism of action of this compound affect metabolic assays?
A3: Many cell viability assays, including those using tetrazolium salts or resazurin, rely on the metabolic activity of cells, specifically the function of NAD(P)H-dependent oxidoreductases[4]. If this compound, as an inhibitor, alters the metabolic state or mitochondrial function of the cells, it can change the rate of dye reduction without necessarily inducing cell death[1]. This can lead to a misinterpretation of the compound's cytotoxic effects.
Q4: Could this compound interfere with luciferase-based assays like CellTiter-Glo®?
A4: Interference with luciferase-based assays is also possible. The compound could inhibit the luciferase enzyme, quench the luminescent signal, or interact with ATP. For instance, if this compound has intrinsic luciferase inhibitory activity, it would lead to an underestimation of cell viability. Conversely, if it stabilizes ATP, it could result in an overestimation.
Q5: What are the recommended initial steps to test for assay interference?
A5: The first step is to run a cell-free control. Add this compound to your culture medium without cells, then add the viability assay reagent and incubate for the standard duration. If you observe a signal change (colorimetric or luminescent), it indicates direct interference. Additionally, comparing results from a metabolic assay with a non-metabolic endpoint assay (e.g., a dye exclusion method like Trypan Blue or a cytotoxicity assay measuring LDH release) can help confirm true cytotoxic effects[1].
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when using this compound in cell viability assays.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| MV-01 | High background signal in cell-free wells | 1. Direct reduction of the assay reagent by this compound.[5] 2. Contamination of reagents. | 1. Perform a cell-free assay with this compound to confirm direct reactivity. 2. If interference is confirmed, subtract the background signal from this compound-treated wells or switch to an alternative assay. 3. Use fresh, high-quality reagents. |
| MV-02 | Increased viability at high this compound concentrations | 1. This compound enhances the metabolic activity of surviving cells. 2. The compound precipitates at high concentrations, reducing its effective concentration. 3. Interference with efflux pumps, leading to reduced intracellular accumulation of a toxic metabolite.[6] | 1. Correlate results with a non-metabolic assay (e.g., Trypan Blue, CellTox™ Green). 2. Check for this compound precipitation under a microscope. 3. Use a different type of viability assay (e.g., ATP-based). |
| MV-03 | No dose-dependent decrease in viability | 1. The chosen cell line is resistant to this compound. 2. The incubation time is too short to observe a cytotoxic effect. 3. The selected assay is not sensitive enough. | 1. Verify target expression in your cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Switch to a more sensitive assay, such as a luminescent ATP-based assay. |
| MV-04 | High well-to-well variability | 1. Uneven cell seeding. 2. "Edge effects" in the microplate. 3. Incomplete solubilization of formazan crystals (MTT assay).[7] | 1. Ensure a single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples. 3. Ensure complete mixing and solubilization of the formazan product. |
Experimental Protocols
Protocol 1: Cell-Free Interference Test for Tetrazolium Assays (e.g., MTT)
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the MTT reagent to each well at the final concentration used in your experiments.
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 2-4 hours at 37°C).
-
Add the solubilization buffer (e.g., DMSO or an acidified isopropanol (B130326) solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
An increase in absorbance in the presence of this compound indicates direct reduction of MTT.
Protocol 2: Comparative Analysis with a Non-Metabolic Viability Assay (Trypan Blue Exclusion)
-
Seed cells in a multi-well plate (e.g., 24-well) and treat with a dose range of this compound for the desired duration.
-
At the end of the treatment period, collect the cells from each well.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells and compare this data to the results obtained from your metabolic assay.
Visualizations
Workflow for Troubleshooting Assay Interference
Caption: A flowchart for troubleshooting cell viability assay interference.
Potential Mechanisms of this compound Interference
Caption: Mechanisms of small molecule interference in viability assays.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Covalent and Non-Covalent Menin Inhibitors for Acute Leukemia
An in-depth guide for researchers and drug development professionals on the evolving landscape of menin inhibition in oncology, with a focus on comparing the mechanisms and performance of covalent and non-covalent inhibitors.
This guide provides a detailed comparison between two major classes of menin inhibitors, a critical emerging therapy for genetically defined acute leukemias, particularly those with KMT2A (MLL) rearrangements or NPM1 mutations. While direct comparative data for a compound designated "M-1211" is not publicly available, this guide will use well-characterized examples to illustrate the key differences and potential advantages of each class. We will focus on SNDX-5613 (revumenib) as a representative covalent inhibitor and ziftomenib (B3325460) (KO-539) as a representative non-covalent inhibitor.
Introduction to Menin Inhibition in Acute Leukemia
Menin is a scaffold protein that plays a crucial role in gene regulation. In certain types of acute leukemia, such as those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene, the interaction between menin and the KMT2A protein is critical for driving the expression of oncogenic genes like HOX and MEIS1, which in turn promotes leukemia cell proliferation and survival. Disrupting the menin-KMT2A interaction has thus emerged as a promising therapeutic strategy.
Both covalent and non-covalent inhibitors are being developed to block this interaction, but they do so through different mechanisms, which can impact their efficacy, safety, and potential for resistance.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The fundamental difference between these two classes of inhibitors lies in how they interact with the menin protein.
-
Non-Covalent Inhibitors: These inhibitors, such as ziftomenib, bind to the menin-KMT2A interaction pocket through reversible, non-permanent bonds like hydrogen bonds and van der Waals forces. Their binding is concentration-dependent, and they can associate and dissociate from the target protein.
-
Covalent Inhibitors: Covalent inhibitors, like SNDX-5613, form a permanent, irreversible bond with a specific amino acid residue (typically cysteine) within or near the target binding site on the menin protein. This irreversible binding can lead to a more sustained and durable inhibition of the target protein.
Figure 1. A diagram illustrating the difference between non-covalent and covalent menin inhibition.
Comparative Performance Data
The following tables summarize key preclinical data for representative covalent (SNDX-5613) and non-covalent (ziftomenib) menin inhibitors.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | SNDX-5613 (Revumenib) | Ziftomenib (KO-539) | Reference |
| Binding Affinity (Kd/IC50) | ~0.6 nM (IC50) | ~0.57 nM (Kd) | |
| Cellular Potency (EC50 in MOLM-13 cells) | ~1.5 nM | ~10 nM | |
| Cellular Potency (EC50 in MV4-11 cells) | ~3.7 nM | ~25 nM |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | SNDX-5613 (Revumenib) | Ziftomenib (KO-539) | Reference |
| Model System | MOLM-13 xenograft | MV4-11 xenograft | |
| Dosing Regimen | 100 mg/kg, BID, oral | 50 mg/kg, BID, oral | |
| Tumor Growth Inhibition | Significant tumor regression | Significant tumor growth inhibition | |
| Survival Benefit | Increased survival | Increased survival |
Signaling Pathway of Menin-KMT2A in Leukemia
The diagram below illustrates the central role of the menin-KMT2A interaction in driving leukemogenesis and how its inhibition can reverse this process.
Figure 2. The Menin-KMT2A signaling pathway in acute leukemia.
Experimental Protocols
The following are representative protocols for key experiments used to characterize menin inhibitors.
In Vitro Binding Affinity Assay (Time-Resolved FRET)
This assay quantifies the binding affinity of an inhibitor to the menin protein.
Figure 3. Workflow for a time-resolved FRET-based binding assay.
Methodology:
-
Recombinant GST-tagged menin and a biotinylated KMT2A-derived peptide are incubated with varying concentrations of the test inhibitor in an assay buffer.
-
After an incubation period, a TR-FRET donor (e.g., Europium-labeled anti-GST antibody) and a TR-FRET acceptor (e.g., Allophycocyanin-labeled streptavidin) are added.
-
The plate is incubated to allow for binding of the detection reagents.
-
The TR-FRET signal is measured on a compatible plate reader. The signal is proportional to the amount of menin-KMT2A interaction.
-
The data is normalized and fitted to a dose-response curve to determine the IC50 value of the inhibitor.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the inhibitor on the viability of leukemia cell lines.
Methodology:
-
Leukemia cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
The cells are treated with a serial dilution of the menin inhibitor for a specified period (e.g., 72 hours).
-
A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
The luminescence is read on a plate reader.
-
The data is used to calculate the EC50 value, the concentration of the inhibitor that reduces cell viability by 50%.
Discussion and Future Outlook
Both covalent and non-covalent menin inhibitors have demonstrated significant promise in preclinical and clinical settings for the treatment of KMT2A-rearranged and NPM1-mutated acute leukemias.
-
Non-covalent inhibitors like ziftomenib have shown strong efficacy and are advancing in clinical trials. The reversible nature of their binding may offer advantages in terms of safety and off-target effects.
-
Covalent inhibitors such as SNDX-5613 offer the potential for more sustained target engagement, which could translate to improved efficacy and less frequent dosing. However, the irreversible nature of their binding necessitates careful design to minimize off-target toxicities.
The choice between a covalent and a non-covalent approach may depend on the specific clinical context, the potential for resistance mutations, and the long-term safety profile of each agent. The development of resistance to non-covalent inhibitors has been observed, and covalent inhibitors may offer a strategy to overcome certain resistance mechanisms.
Future research will likely focus on:
-
Direct head-to-head clinical trials comparing the efficacy and safety of covalent and non-covalent inhibitors.
-
The identification of biomarkers to predict response and resistance to each class of inhibitors.
-
The development of next-generation inhibitors with improved potency, selectivity, and resistance profiles.
M-1211: A Potent Menin-MLL Inhibitor for Acute Leukemia
A head-to-head comparison of M-1211's on-target activity with other emerging menin inhibitors, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of this compound, a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with other leading menin inhibitors in development for the treatment of acute leukemia. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential as a therapeutic agent.
Introduction to Menin-MLL Inhibition in Leukemia
The interaction between the protein menin and the MLL1 fusion proteins is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. This interaction leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemia cell proliferation and survival. Menin inhibitors represent a promising new class of targeted therapies that disrupt this protein-protein interaction, leading to the downregulation of these oncogenic genes and subsequent leukemia cell differentiation and apoptosis. This compound (also referred to as M-1121) is a novel, orally active, covalent menin inhibitor that has demonstrated significant preclinical activity in leukemia models.
On-Target Activity of this compound in Leukemia Cells
This compound potently and selectively inhibits the growth of leukemia cell lines harboring MLL rearrangements. Its on-target activity is demonstrated by its ability to downregulate the expression of the key MLL target genes, HOXA9 and MEIS1, in a dose-dependent manner.
Signaling Pathway of Menin-MLL Interaction
Caption: The Menin-MLL signaling pathway in leukemia and the inhibitory action of this compound.
Comparative Analysis of Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other menin inhibitors in various leukemia cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Genotype | IC50 (nM) | Reference |
| This compound | MV4;11 | MLL-AF4 | 10.3 | [1] |
| MOLM-13 | MLL-AF9 | 51.5 | [1] | |
| KOPN8 | MLL-AF9 | 24.7 | ||
| RS4;11 | MLL-AF4 | 35.2 | ||
| NB4 | MLL WT | >10,000 | [1] | |
| U937 | MLL WT | >10,000 | [1] | |
| HL-60 | MLL WT | >10,000 | [1] | |
| Ziftomenib (B3325460) | MV4-11 | MLL-AF4 | 150 | [2] |
| MOLM-13 | MLL-AF9 | 150 | [2] | |
| Revumenib | SEM | MLL-AF4 | Not Reported | |
| KOPN8 | MLL-AF9 | Not Reported |
Note: Data for different compounds may be from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Downregulation of On-Target Genes
This compound treatment leads to a dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 in MLL-rearranged leukemia cells, confirming its on-target mechanism of action.
Experimental Workflow for Gene Expression Analysis
References
- 1. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Covalent Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted covalent inhibitors against the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction represents a promising therapeutic strategy for acute leukemias with MLL rearrangements or NPM1 mutations. This guide provides a comparative analysis of the cross-reactivity and selectivity of the covalent inhibitor M-1121, alongside other notable menin-MLL inhibitors, to aid researchers in selecting appropriate chemical probes and to inform the development of next-generation therapeutics.
Introduction to Covalent Menin-MLL Inhibition
The interaction between menin and the N-terminus of MLL is crucial for the leukemogenic activity of MLL fusion proteins. Covalent inhibitors, by forming a permanent bond with a specific residue in the target protein, can offer enhanced potency, prolonged duration of action, and the potential to overcome resistance mechanisms. M-1121 is a covalent inhibitor that targets Cysteine 329 in the MLL binding pocket of menin[1][2][3]. Understanding the selectivity of such inhibitors is paramount to minimize off-target effects and ensure a favorable therapeutic window.
Comparative Selectivity of Menin-MLL Inhibitors
The following table summarizes the available selectivity and potency data for M-1121 and other prominent menin-MLL inhibitors, including the clinical candidates revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539). While a direct head-to-head comprehensive kinome-wide screen for M-1121 is not publicly available, its high selectivity is inferred from cell-based assays.
| Inhibitor | Type | Primary Target | On-Target Potency (IC50/GI50) | Cellular Selectivity | Broad Panel Off-Target Profile |
| M-1121 | Covalent | Menin-MLL Interaction | MV4;11 (MLLr): 10.3 nMMOLM-13 (MLLr): 51.5 nM[3] | >970-fold selective for MLLr cell lines vs. MLL wild-type cell lines (IC50 >10,000 nM)[1][3] | Data not publicly available. |
| Revumenib (SNDX-5613) | Non-covalent | Menin-MLL Interaction | MV4;11 (MLLr): ~10-20 nM (cell-based IC50)[4] | Highly selective for MLLr and NPM1-mutant cell lines[5][6][7][8][9][10][11][12][13]. | No significant cross-reactivity against >125 molecular targets and 97 kinases at 10 µM. |
| Ziftomenib (KO-539) | Non-covalent | Menin-MLL Interaction | OCI-AML3 (NPM1mut): ~10-50 nMMV4-11 (MLLr): ~50-100 nM | Highly selective for MLLr and NPM1-mutant cell lines vs. wild-type (IC50 >2,500 nM in HL60 and NB4 cells) | Data not publicly available, but described as "highly selective"[14]. |
Signaling Pathway and Experimental Workflows
To understand the context of menin-MLL inhibition and the methods used to assess cross-reactivity, the following diagrams illustrate the core signaling pathway and a general workflow for competitive activity-based protein profiling.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: Workflow for Competitive Activity-Based Protein Profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of cross-reactivity studies. Below are protocols for key assays used in the characterization of menin-MLL inhibitors.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is a primary screening method to quantify the ability of a compound to disrupt the menin-MLL interaction in a cell-free system[15][16][17].
Principle: The assay measures the change in the rotational speed of a fluorescently labeled peptide derived from MLL (MLL-FP). When unbound, the small MLL-FP tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its tumbling slows, leading to high polarization. An inhibitor that displaces the MLL-FP from menin will cause a decrease in the polarization signal[15][17].
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Prepare a solution of purified, recombinant human menin protein at a final concentration of 50 nM in the assay buffer.
-
Prepare a solution of a fluorescein-labeled MLL peptide (e.g., FITC-MLL) at a final concentration of 10 nM in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., M-1121) in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the menin protein solution to each well.
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the FITC-MLL peptide solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
Calculate IC50 values by plotting the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Competitive Activity-Based Protein Profiling (ABPP)
This chemoproteomic method is used to identify the cellular targets of covalent inhibitors on a proteome-wide scale[18].
Principle: Live cells or cell lysates are first treated with the covalent inhibitor of interest. Subsequently, a broad-spectrum, reactive probe with a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) is added. This probe labels the reactive sites on proteins that were not engaged by the test inhibitor. By enriching for the probe-labeled proteins and using quantitative mass spectrometry, one can identify the proteins that the test inhibitor binds to (which will show reduced probe labeling)[18].
Protocol:
-
Cell Culture and Treatment:
-
Culture human leukemia cells (e.g., MV4;11) to a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of the covalent inhibitor (e.g., M-1121) or DMSO for a specified time (e.g., 2 hours).
-
-
Probe Labeling and Lysis:
-
Add a cysteine-reactive, alkyne-tagged iodoacetamide (B48618) probe to the treated cells and incubate for 1 hour.
-
Harvest the cells, wash with cold PBS, and lyse in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, and protease inhibitors.
-
-
Click Chemistry and Protein Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant).
-
Determine the proteins and specific cysteine residues that show significantly reduced probe labeling in the inhibitor-treated samples compared to the DMSO control. These are the potential on- and off-targets of the covalent inhibitor.
-
Conclusion
M-1121 is a potent and highly selective covalent inhibitor of the menin-MLL interaction, demonstrating significant promise in preclinical models. While comprehensive, direct cross-reactivity data for M-1121 is not yet publicly available, its cellular selectivity profile is excellent. In comparison, other menin-MLL inhibitors like revumenib have been shown to be highly selective in broad off-target screening panels. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the selectivity of novel covalent inhibitors. The continued development and rigorous profiling of such targeted agents are crucial for advancing the treatment of acute leukemias.
References
- 1. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cms.syndax.com [cms.syndax.com]
- 5. mskcc.org [mskcc.org]
- 6. Syndax Pharmaceuticals to Present Updated Data from SNDX-5613 and Axatilimab Clinical Programs During Oral Sessions at 63rd ASH Annual Meeting [prnewswire.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Syndax Presents New Revuforj® (revumenib) Data in Relapsed/Refractory mNPM1 and NUP98r Acute Leukemia from AUGMENT-101 Trial at EHA 2025 | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 9. onclive.com [onclive.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Syndax Announces Pivotal AUGMENT-101 Trial of Revumenib in Relapsed/Refractory KMT2Ar Acute Leukemia Meets Primary Endpoint and Stopped Early for Efficacy Following Protocol-Defined Interim Analysis [prnewswire.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M-1211 (M-1121) and Other Menin-MLL Interaction Inhibitors in Epigenetic Drug Development
For Researchers, Scientists, and Drug Development Professionals
The therapeutic targeting of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction has emerged as a promising strategy in the treatment of specific, aggressive subtypes of acute leukemia. This guide provides a comparative analysis of M-1211 (more accurately identified as M-1121), a covalent menin-MLL inhibitor, alongside other notable inhibitors in this class, namely revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539). This comparison focuses on their mechanism of action, preclinical efficacy, and available clinical data, supported by detailed experimental methodologies.
Introduction to Menin-MLL Inhibition
In acute leukemias characterized by rearrangements of the KMT2A gene (formerly MLL) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene, the interaction between the menin protein and the KMT2A protein (or its fusion products) is crucial for driving the leukemogenic gene expression program. This interaction tethers the KMT2A complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which in turn promotes uncontrolled proliferation and blocks differentiation of hematopoietic cells.[1] Inhibitors of the menin-MLL interaction are designed to disrupt this critical scaffolding function, thereby suppressing the oncogenic signaling cascade.
Comparative Preclinical and Clinical Data
M-1121, revumenib, and ziftomenib have all demonstrated potent and selective activity against leukemia cells harboring KMT2A rearrangements or NPM1 mutations. The following tables summarize the available quantitative data for these inhibitors.
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Compound | Cell Line | MLL Status | Disease Indication | IC50 (nM) | Reference |
| M-1121 | MV4;11 | MLL/AF4 | ALL | 10.3 | [2][3] |
| MOLM-13 | MLL/AF9 | AML | 51.5 - 52 | [2][3] | |
| OCI-AML4 | MLL-ENL | AML | 3 | [2] | |
| SEM | MLL/AF4 | ALL | 51 | [2] | |
| KOPN8 | MLL/ENL | ALL | 110 | [2] | |
| Revumenib | MV4;11 | MLLr | ALL | 10-20 | [4][5][6] |
| (SNDX-5613) | RS4;11 | MLLr | ALL | 10-20 | [5][6] |
| MOLM-13 | MLLr | AML | 10-20 | [5][6] | |
| KOPN-8 | MLLr | ALL | 10-20 | [5][6] | |
| Ziftomenib | MOLM13 | MLL-r | AML | <5 | [7] |
| (KO-539) | MV411 | MLL-r | AML | <5 | [7] |
| OCI-AML2 | MLL-r | AML | <5 | [7] | |
| OCI-AML3 | NPM1mut | AML | 90 | [7] |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; MLLr: MLL-rearranged; NPM1mut: NPM1-mutated.
Table 2: Selectivity of Menin-MLL Inhibitors
| Compound | Cell Line (MLL Status) | Cell Growth Inhibition IC50 (nM) | Reference |
| M-1121 | HL-60 (MLLwt) | >10,000 | [2] |
| K562 (MLLwt) | >10,000 | [2] | |
| MEG-1 (MLLwt) | >10,000 | [2] |
MLLwt: MLL wild-type. M-1121 demonstrates high selectivity for MLL-rearranged cell lines with minimal activity against MLL wild-type cells.[2]
Table 3: In Vivo Efficacy of M-1121 in a Mouse Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| MV4;11 subcutaneous xenograft | M-1121 (100 mg/kg, p.o., daily for 26 days) | 32% reduction in average tumor volume. | [8] |
| MV4;11 subcutaneous xenograft | M-1121 (300 mg/kg, p.o.) | Complete tumor regression in 10 out of 10 mice with no regrowth detected up to a month after the last treatment. | [8] |
Table 4: Clinical Response Rates of Revumenib and Ziftomenib
| Compound | Clinical Trial | Patient Population | Response Rate (CR/CRh) | Reference |
| Revumenib | AUGMENT-101 (Phase 2) | R/R KMT2Ar Acute Leukemia (n=57) | 22.8% | [9] |
| AUGMENT-101 (Phase 2) | R/R mNPM1 AML (n=64) | 23% | [10] | |
| Ziftomenib | KOMET-001 (Phase 1b) | R/R NPM1m AML (n=20 at 600mg) | 35% | [11] |
| KOMET-001 (Phase 2) | R/R NPM1m AML (n=92) | 22% | [12] |
CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; R/R: Relapsed/Refractory; KMT2Ar: KMT2A-rearranged; mNPM1: NPM1-mutated; AML: Acute Myeloid Leukemia.
Mechanism of Action and Signaling Pathway
M-1121, revumenib, and ziftomenib all function by competitively binding to a hydrophobic pocket on the menin protein, thereby disrupting its interaction with the N-terminal region of KMT2A or its oncogenic fusion partners. M-1121 is unique among these in that it forms a covalent bond with Cysteine 329 within this pocket, potentially leading to a more durable inhibition.[8][13] The disruption of the menin-KMT2A interaction prevents the recruitment of the histone methyltransferase complex to target gene promoters. This leads to a reduction in histone H3 lysine (B10760008) 79 dimethylation (H3K79me2), a mark associated with active transcription, and subsequent downregulation of key leukemogenic genes, including HOXA9 and MEIS1.[14] This ultimately induces differentiation and apoptosis in the leukemia cells.
Caption: Menin-KMT2A(MLL) signaling pathway and its inhibition by M-1121.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of these epigenetic drugs are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is used to quantify the binding affinity of inhibitors to the menin protein.
-
Principle: The assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the larger menin protein. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
-
Materials:
-
Purified recombinant human menin protein.
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MBM1 peptide).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test compounds (M-1121, revumenib, ziftomenib) dissolved in DMSO.
-
384-well black, flat-bottom plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In each well of the 384-well plate, add menin protein (final concentration ~5 nM) and the fluorescently labeled MLL peptide (final concentration ~10 nM).
-
Add the diluted test compounds to the wells. Include controls with DMSO only (no inhibitor) and buffer only (no protein).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay
This assay determines the anti-proliferative activity of the inhibitors on leukemia cell lines.
-
Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.
-
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds dissolved in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Procedure:
-
Seed the leukemia cells into the 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the respective wells. Include a DMSO vehicle control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the downregulation of menin-MLL target genes.
-
Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time. The expression levels of target genes (HOXA9, MEIS1) are normalized to a housekeeping gene.
-
Materials:
-
Leukemia cells treated with inhibitors or vehicle control.
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
TaqMan Gene Expression Assays (primers and probes) for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
qRT-PCR master mix.
-
qRT-PCR instrument.
-
-
Procedure:
-
Treat leukemia cells (e.g., MV4;11) with various concentrations of the inhibitors or DMSO for 24-48 hours.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions in a 96-well plate with the TaqMan assays for the target and housekeeping genes, cDNA template, and master mix.
-
Run the qRT-PCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the inhibitor-treated samples compared to the vehicle control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of menin-MLL inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of menin-MLL inhibitors.
Conclusion
M-1121, revumenib, and ziftomenib represent a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements or NPM1 mutations. M-1121 distinguishes itself as a covalent inhibitor with potent preclinical activity and selectivity. Revumenib and ziftomenib have demonstrated promising clinical efficacy, leading to further clinical development. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of epigenetic drug discovery and development, facilitating the continued investigation and optimization of this important class of therapeutic agents.
References
- 1. A Novel Inducible Mouse Model of MLL-ENL-driven Mixed-lineage Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Revumenib (SNDX-5613) | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 7. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. library.ehaweb.org [library.ehaweb.org]
- 12. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kuraoncology.com [kuraoncology.com]
Unraveling the Synergistic Potential of M-1211 in Acute Myeloid Leukemia (AML) Treatment
Initial investigations into the synergistic effects of a compound designated M-1211 with existing Acute Myeloid Leukemia (AML) therapies have not yielded specific publicly available data under this identifier. Extensive searches for "this compound" in the context of AML treatment, its mechanism of action, and synergistic studies did not uncover a direct match. It is plausible that this compound represents an internal, preclinical, or otherwise non-publicly disclosed compound name.
While direct data on this compound is not currently available, the broader landscape of AML research is rich with studies on synergistic drug combinations. The standard of care for AML for many years has been a combination of cytarabine (B982) and an anthracycline like daunorubicin, a testament to the power of synergy in combating this aggressive hematological malignancy.[1][2] The field is continually exploring novel combinations to overcome resistance and improve patient outcomes.
The Rationale for Pursuing Synergy in AML
The heterogeneity of AML, both between patients and within an individual's cancer cell population, presents a significant therapeutic challenge.[1] This complexity often leads to the development of drug resistance when single agents are used. Combining drugs with different mechanisms of action can address this heterogeneity and prevent the emergence of resistant clones. Synergistic interactions allow for enhanced efficacy at lower doses, potentially reducing off-target toxicity and improving the therapeutic window.[1][2]
Promising Avenues for Synergistic Combinations in AML
Recent research has highlighted several classes of drugs that show promise in synergistic combinations for AML:
-
Targeted Therapies: Drugs targeting specific mutations, such as FLT3 inhibitors for FLT3-mutated AML or IDH1/2 inhibitors for AML with those mutations, are often combined with standard chemotherapy or other novel agents.
-
BCL-2 Inhibitors: Venetoclax, a BCL-2 inhibitor, has shown remarkable synergistic activity with hypomethylating agents like azacitidine and has become a cornerstone of treatment for certain AML populations.
-
Menin Inhibitors: A newer class of drugs, menin inhibitors, are being investigated in AML with KMT2A rearrangements or NPM1 mutations.[3][4] Early studies suggest potential for synergistic effects when combined with other targeted therapies like the RARα agonist tamibarotene.[3]
-
Mitochondria-Targeting Drugs: Some research indicates that AML cells may be particularly vulnerable to agents that target mitochondrial function.[5] Combining these "mitocans" with other chemotherapeutics has shown synergistic cytotoxicity in preclinical models.[5]
Hypothetical Synergistic Mechanisms
Should this compound emerge as a viable AML drug candidate, its potential for synergy would depend on its mechanism of action. Below are hypothetical signaling pathways illustrating how a novel agent might synergize with existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic Effects of the RAR alpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of M-1211 (Methyltrichlorosilane)
This document provides detailed procedural guidance for the safe handling and disposal of M-1211, identified as Methyltrichlorosilane. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Immediate Safety and Handling Precautions
Methyltrichlorosilane is a hazardous chemical that requires careful handling. It is crucial to wear appropriate personal protective equipment (PPE) at all times. This includes impervious gloves, chemical safety goggles approved by ANSI, and a NIOSH-approved respirator.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][2] Emergency eyewash and deluge showers must be readily accessible.[1]
Spill & Leak Management
In the event of a spill or leak, immediate action is necessary to prevent harm and environmental contamination.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[2]
-
Eliminate Ignition Sources : Remove all sources of ignition as the vapors may form explosive mixtures with air.[2][3]
-
Containment : For large spills, dike the material to prevent spreading. Use non-combustible absorbent materials like vermiculite, sand, or earth to soak up the product.[4]
-
Cleanup : Use non-sparking tools for cleanup.[4] Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Decontamination : Wash the spill area thoroughly. Contaminated clothing should be removed immediately and washed before reuse.[4][5]
Step-by-Step Disposal Protocol
All chemical waste must be managed in accordance with federal, state, and local regulations.[6] Under no circumstances should hazardous waste be disposed of down the drain.[7]
-
Waste Identification and Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "Methyltrichlorosilane".[7][8] Do not use abbreviations or chemical formulas.[8]
-
The label must also include the date of waste generation, the location (department and room number), and the principal investigator's name and contact information.[8]
-
-
Container Management :
-
Use a suitable, leak-proof container that is compatible with Methyltrichlorosilane.[7] Keep the container tightly closed except when adding waste.[2][7]
-
Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials such as strong bases and oxidizing agents.[1][5]
-
It is recommended to use secondary containment to prevent spills.[7]
-
-
Arranging for Disposal :
-
Disposal of Empty Containers :
-
Empty containers that held Methyltrichlorosilane must be triple-rinsed with a suitable solvent.[6][7]
-
The rinsate from this process must be collected and treated as hazardous waste.[7]
-
After triple-rinsing and air-drying in a ventilated area (like a chemical fume hood), the container can be disposed of in the regular trash or recycling, provided all hazard labels have been removed or defaced.[6]
-
Quantitative Disposal Data
| Parameter | Value/Information | Source |
| RCRA Waste Number | U227 (for Trichloromethane, a related compound) | [1] |
| Land Disposal | This material is banned from land disposal according to RCRA. | [1] |
Note: While the provided Safety Data Sheet for a similar compound lists a RCRA number, it is crucial to confirm the specific waste codes with your local EHS department as they can vary.
Disposal Process Workflow
The following diagram illustrates the key stages of the this compound (Methyltrichlorosilane) disposal process.
Caption: this compound (Methyltrichlorosilane) Disposal Workflow
References
- 1. gram.edu [gram.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. ci.carson.ca.us [ci.carson.ca.us]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Navigating the Safe Handling of M-1211: A Critical Guide to Personal Protective Equipment and Disposal
The designation "M-1211" is applied to several commercially available products with distinctly different chemical compositions and associated hazards. Due to this ambiguity, it is imperative for researchers, scientists, and drug development professionals to first accurately identify the specific "this compound" product they are handling before implementing safety protocols. This guide provides an overview of the various substances identified as this compound and outlines the critical importance of consulting the product-specific Safety Data Sheet (SDS) for appropriate handling and disposal procedures.
Initial identification of your specific this compound is the critical first step in ensuring laboratory safety. The following products are all designated as this compound, each with unique properties and safety requirements:
-
DOW CORNING® Z-1211 METHYLTRICHLOROSILANE: A highly flammable and corrosive chemical intermediate.[1]
-
BELZONA® 1211 (E-METAL) SOLIDIFIER: A two-component paste system for emergency repairs that can cause serious eye damage and skin irritation.[2]
-
LINQBOND™ Pthis compound: A flammable liquid and vapor that is hazardous upon inhalation and can cause severe skin burns and eye damage.[3]
-
ThreeBond1211: A silicone gasket product classified as a combustible liquid that may cause allergic skin reactions and serious eye irritation.[4]
Once you have confirmed the identity of your this compound, the corresponding Safety Data Sheet (SDS) is your primary source for detailed safety and handling information. The SDS will provide comprehensive guidance on personal protective equipment, first-aid measures, and disposal protocols.
General Safety Principles and Personal Protective Equipment (PPE)
While the specific PPE will vary based on the this compound product in use, a baseline of protective measures is standard in any laboratory setting. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers to minimize exposure to workplace hazards.[5] This includes, but is not limited to, gloves, safety glasses, and protective clothing.[5][6][7][8]
A comprehensive PPE program is essential and should be tailored to the specific hazards present. [5] This program should include training on when PPE is necessary, what kind is required, how to properly use it, and its limitations.[5]
Below is a generalized workflow for handling chemical substances. This is a conceptual diagram and must be adapted based on the specific recommendations in the SDS for your this compound product.
Detailed Protocols and Data Presentation
To provide you with actionable and precise safety information, please specify which this compound product you are using. Once you have identified the correct substance, we can provide:
-
A detailed summary of quantitative data from the relevant SDS, presented in clearly structured tables for easy comparison of physical and chemical properties.
-
Specific experimental protocols for safe handling and emergency procedures.
-
A tailored Graphviz diagram illustrating the precise workflow and decision-making process for handling your specific this compound.
Your safety is our priority. By working together to identify the exact substance you are handling, we can ensure you have the most accurate and relevant information to maintain a safe laboratory environment.
References
- 1. ci.carson.ca.us [ci.carson.ca.us]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. caplinq.com [caplinq.com]
- 4. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. novarlo.com [novarlo.com]
- 7. epa.gov [epa.gov]
- 8. hoffmanngroupusa.com [hoffmanngroupusa.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
